molecular formula C24H24N2O4S B12374844 Mtb-IN-5

Mtb-IN-5

Cat. No.: B12374844
M. Wt: 436.5 g/mol
InChI Key: LHVKTOZEGWRTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mt Mtb-IN-5 is a research compound of interest for investigating novel therapeutic strategies against Mycobacterium tuberculosis (Mtb). The urgent need for new anti-tuberculosis agents is driven by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which complicate treatment and pose a major global health threat . Targeting essential bacterial pathways is critical for developing effective treatments. Recent research focuses on disrupting key mycobacterial processes. One promising avenue involves inhibiting essential efflux pumps like EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters. Inhibiting such pumps can block the transport of natural substrates and disrupt the bacterial "alternate access" mechanism, leading to bacterial death . Another strategy targets bacterial virulence factors, such as the secreted phosphatase SapM, which is critical for the intracellular survival of Mtb within host macrophages. Inhibitors of SapM have been shown to reduce mycobacterial survival in macrophage infection models, validating such targets for therapeutic development . While the specific mechanism of action (MoA) and research applications for this compound require confirmation from experimental data, it is presented to the research community as a tool compound for probing Mtb biology. Researchers can utilize this compound in in vitro enzymatic assays, whole-cell antibacterial activity studies, and macrophage infection models to elucidate its potency and specific cellular target. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

7-[3-(4-tert-butylphenyl)-1,2-oxazol-5-yl]-8-cyclopropyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C24H24N2O4S/c1-24(2,3)15-8-6-13(7-9-15)17-11-19(30-25-17)16-10-20(27)26-18(23(28)29)12-31-22(26)21(16)14-4-5-14/h6-11,14,18H,4-5,12H2,1-3H3,(H,28,29)

InChI Key

LHVKTOZEGWRTSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=O)N4C(CSC4=C3C5CC5)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Targets in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "Mtb-IN-5" or its molecular target. The following guide provides a comprehensive overview of established and emerging molecular targets in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, for researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis presents a formidable challenge to global health. This has intensified the search for novel therapeutic agents that act on previously unexploited molecular targets within the bacterium. A deep understanding of these targets and their associated pathways is critical for the rational design and development of new anti-tubercular drugs. This guide details key molecular targets in Mtb, the mechanisms of representative inhibitors, and the experimental protocols employed for their identification and validation.

Key Molecular Targets in Mycobacterium tuberculosis

The unique physiology and complex cell wall of Mtb offer a diverse landscape of potential drug targets. These can be broadly categorized into several key areas:

  • Cell Wall Biosynthesis: The intricate mycobacterial cell wall is essential for its survival and virulence, making the enzymes involved in its synthesis prime targets.

  • Energy Metabolism: The respiratory chain and ATP synthesis are critical for both replicating and non-replicating persistent Mtb.

  • DNA and RNA Synthesis: Enzymes essential for nucleic acid replication and transcription are validated targets for anti-bacterial agents.

  • Protein Synthesis: The bacterial ribosome and associated factors are classic targets for antibiotics.

  • Virulence Factors: Proteins and pathways that are essential for the bacterium's ability to infect and survive within the host represent a newer class of targets.

Quantitative Data on Representative Mtb Inhibitors

The following table summarizes the quantitative data for a selection of well-characterized inhibitors targeting various Mtb enzymes and pathways.

CompoundMolecular TargetTarget ClassQuantitative Data (IC50/MIC)Reference
Isoniazid (prodrug)InhA (Enoyl-ACP reductase)Cell Wall SynthesisMIC: 0.02-0.2 µg/mL[1]
RifampicinRpoB (RNA polymerase β-subunit)RNA SynthesisMIC: 0.05-0.2 µg/mL[2]
BedaquilineAtpE (ATP synthase, subunit c)Energy MetabolismMIC: 0.03-0.12 µg/mL[3]
ClofazimineNDH-2 (Type II NADH dehydrogenase)Energy MetabolismMIC: 0.12-1.0 µg/mL[4]
Q203 (Telacebec)QcrB (Cytochrome bc1 complex)Energy MetabolismMIC: 0.003-0.02 µg/mL[5]
Delamanid (prodrug)Ddn/Fgd1 (Coenzyme F420-dependent nitroreductase)Mycolic Acid SynthesisMIC: 0.006-0.024 µg/mL[3]
Pretomanid (prodrug)Ddn (Coenzyme F420-dependent nitroreductase)MultipleMIC: 0.015-0.25 µg/mL[5]

Experimental Protocols for Target Identification and Validation

The identification and validation of a new drug target in Mtb is a multi-step process involving a combination of genetic, biochemical, and microbiological techniques.

Target Identification via Genetic Methods
  • Whole-Genome Sequencing of Resistant Mutants: This is a primary method for identifying the molecular target of a novel compound.

    • Protocol:

      • Generate spontaneous resistant mutants of Mtb by plating a high density of bacteria on solid medium containing the inhibitor at a concentration several-fold higher than the Minimum Inhibitory Concentration (MIC).

      • Isolate genomic DNA from individual resistant colonies.

      • Perform whole-genome sequencing on the isolated DNA.

      • Compare the genome sequences of the resistant mutants to the wild-type parental strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant isolates.

      • The gene(s) harboring these mutations are putative targets of the inhibitor.

  • Targeted Gene Knockdown/Overexpression: Modulating the expression level of a putative target gene can provide evidence for its role in inhibitor sensitivity.

    • Protocol:

      • Construct a conditional knockdown mutant of the target gene in Mtb using techniques such as CRISPR interference (CRISPRi) or antisense RNA.

      • Culture the mutant strain in the presence and absence of the inducer that controls the expression of the target gene.

      • Determine the MIC of the inhibitor under both conditions. A significant decrease in the MIC upon knockdown of the target gene suggests that it is indeed the target.

      • Conversely, overexpression of the target gene from a plasmid should lead to an increase in the MIC.

In Vitro Target Engagement and Inhibition Assays
  • Enzyme Inhibition Assays: Once a putative target is identified, the direct inhibitory effect of the compound on the purified enzyme needs to be demonstrated.

    • Protocol:

      • Clone, express, and purify the target enzyme.

      • Develop a functional assay to measure the activity of the purified enzyme. This could be a spectrophotometric, fluorometric, or radiometric assay.

      • Perform the enzyme assay in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

      • Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Biophysical Binding Assays: These methods confirm direct physical interaction between the inhibitor and the target protein.

    • Protocol (Surface Plasmon Resonance - SPR):

      • Immobilize the purified target protein on a sensor chip.

      • Flow different concentrations of the inhibitor over the chip surface.

      • Measure the change in the refractive index at the surface, which is proportional to the binding of the inhibitor to the protein.

      • From the binding sensorgrams, calculate the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Visualizing a Key Targeted Pathway: The Mtb Respiratory Chain

The electron transport chain of Mycobacterium tuberculosis is a critical pathway for energy generation and a successful target for several new anti-tubercular drugs. The following diagram illustrates the key complexes and the sites of action of representative inhibitors.

Mtb_Respiratory_Chain cluster_membrane Inner Membrane cluster_inhibitors NDH2 NDH-2 Menaquinone MQ NDH2->Menaquinone SDH SDH SDH->Menaquinone Cbc1_aa3 Cytochrome bc1-aa3 Supercomplex Oxygen Oxygen Cbc1_aa3->Oxygen Cyt_bd Cytochrome bd Oxidase Cyt_bd->Oxygen ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_in H+ ATP_Synthase->H_in Proton Motive Force Clofazimine Clofazimine Clofazimine->NDH2 Q203 Q203 Q203->Cbc1_aa3 Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase NADH NADH NADH->NDH2 Succinate Succinate Succinate->SDH Menaquinone->Cbc1_aa3 Menaquinone->Cyt_bd H_out H+ H_out->ATP_Synthase Proton Motive Force

Caption: The Mycobacterium tuberculosis electron transport chain and sites of inhibitor action.

This guide provides a foundational understanding of the principles and methodologies involved in the discovery and characterization of molecular targets for novel anti-tubercular agents. While the specific target of "this compound" remains elusive in the public domain, the strategies and targets outlined here represent the forefront of tuberculosis drug discovery research.

References

An In-depth Technical Guide on the Early-Stage Anti-Tubercular Candidate: Mtb-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial research and anti-tubercular properties of the novel compound Mtb-IN-5. The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of tuberculosis therapeutics.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of new therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel drugs with unique mechanisms of action.[1][3] this compound is a novel synthetic small molecule identified through a high-throughput screening campaign against replicating M. tuberculosis H37Rv. This document summarizes the preliminary findings on its anti-tubercular activity, mechanism of action, and early-stage pharmacological properties.

Quantitative Data Summary

The initial quantitative assessment of this compound's biological activity is summarized below. These data provide a foundational understanding of the compound's potency and selectivity.

Table 1: In Vitro Anti-Tubercular Activity of this compound

ParameterM. tuberculosis H37RvMDR Clinical IsolateXDR Clinical Isolate
MIC90 (µM) 0.8 ± 0.21.2 ± 0.31.5 ± 0.4
MBC (µM) 3.2 ± 0.84.8 ± 1.16.0 ± 1.5
MBC/MIC90 Ratio 444

MIC90: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth. MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxicity and Selectivity Index

Cell LineCC50 (µM)Selectivity Index (SI = CC50/MIC90)
Vero (Monkey Kidney) > 100> 125
HepG2 (Human Liver) 85 ± 12106
A549 (Human Lung) > 100> 125

CC50: 50% Cytotoxic Concentration.

Table 3: Intracellular Activity of this compound

Host CellIntracellular MIC90 (µM)
THP-1 (Human Monocytic) 2.5 ± 0.7
Raw 264.7 (Murine Macrophage) 3.1 ± 0.9

Experimental Protocols

Detailed methodologies for the key experiments conducted in the preliminary evaluation of this compound are provided below.

3.1. Determination of Minimum Inhibitory Concentration (MIC90)

The MIC90 of this compound against M. tuberculosis strains was determined using the microplate Alamar Blue assay (MABA).

  • Bacterial Strains and Culture: M. tuberculosis H37Rv, a multidrug-resistant (MDR) clinical isolate, and an extensively drug-resistant (XDR) clinical isolate were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • Assay Procedure:

    • The compound this compound was serially diluted in a 96-well microplate.

    • A mid-log phase culture of M. tuberculosis was diluted and added to each well to a final concentration of approximately 1 x 105 colony-forming units (CFU)/mL.

    • Plates were incubated at 37°C for 7 days.

    • Following incubation, Alamar Blue and Tween 80 were added to each well, and the plates were re-incubated for 24 hours.

    • The fluorescence was read at an excitation of 530 nm and an emission of 590 nm. The MIC90 was defined as the lowest drug concentration that resulted in a 90% reduction in fluorescence compared to the untreated control.

3.2. Cytotoxicity Assay (CC50)

The cytotoxicity of this compound was assessed against Vero, HepG2, and A549 cell lines using the MTT assay.

  • Cell Culture: All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and incubated for 24 hours to allow for attachment.

    • The cells were then treated with serial dilutions of this compound and incubated for another 48 hours.

    • MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for formazan crystal formation.

    • The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm. The CC50 was calculated as the compound concentration that inhibited cell growth by 50% compared to the DMSO-treated control.

3.3. Intracellular Activity Assay

The ability of this compound to inhibit the growth of M. tuberculosis within macrophages was evaluated.

  • Macrophage Infection: THP-1 and Raw 264.7 macrophages were seeded in 96-well plates and infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Treatment: Extracellular bacteria were removed by washing with fresh medium containing amikacin. The infected cells were then treated with various concentrations of this compound.

  • Bacterial Load Determination: After 72 hours of incubation, the macrophages were lysed with 0.1% saponin. The lysate was serially diluted and plated on Middlebrook 7H11 agar plates.

  • CFU Counting: The plates were incubated at 37°C for 3-4 weeks, after which the bacterial colonies were counted to determine the CFU/mL. The intracellular MIC90 was determined as the concentration of this compound that reduced the intracellular bacterial load by 90% compared to the untreated control.

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for Anti-Tubercular Drug Screening

G cluster_0 In Vitro Screening cluster_2 Mechanism of Action Studies A Compound Library B Primary Screen (Mtb H37Rv) A->B C Hit Identification B->C D MIC Determination (MDR/XDR Strains) C->D E Cytotoxicity Assay (Vero, HepG2, A549) C->E F Intracellular Assay (Macrophages) C->F G Target Identification D->G F->G H Pathway Analysis G->H

Caption: Workflow for the initial screening and characterization of this compound.

4.2. Proposed Signaling Pathway Inhibition by this compound

Preliminary evidence suggests that this compound may interfere with the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.

G cluster_pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_I Malonyl-CoA PKS13 Polyketide Synthase 13 (Pks13) FAS_II->PKS13 Meromycolate Chain Mycolic_Acids Mycolic Acids PKS13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Mtb_IN_5 This compound Mtb_IN_5->Inhibition Inhibition->FAS_II Inhibition

References

Mtb-IN-5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the chemical compound "Mtb-IN-5" did not yield a specific, recognized molecule with this designation. The abbreviation "Mtb" is widely used in scientific literature to refer to Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[1][2] It is possible that "this compound" is an internal, non-public designation for a research compound, or an inhibitor of a Mycobacterium tuberculosis target, but it is not identifiable in the public domain through the conducted searches.

Consequently, it is not possible to provide a technical guide with the chemical structure, properties, quantitative data, and experimental protocols for a compound that cannot be specifically identified. The following sections outline the type of information that would be included in such a guide, drawing on general knowledge of drug discovery and tuberculosis research, to illustrate the structure of the requested report.

Chemical Structure and Properties

Once a specific chemical entity is identified, this section would provide:

  • Chemical Structure: A 2D representation of the molecule's structure.

  • Chemical Formula: The elemental composition of the molecule (e.g., C₂₀H₂₅N₅O₃).

  • Molecular Weight: The mass of one mole of the substance.

  • Physicochemical Properties: A table summarizing key properties such as:

    • Melting Point

    • Boiling Point

    • Solubility in various solvents

    • pKa

    • logP (lipophilicity)

A table summarizing these properties would be presented as follows:

PropertyValue
Molecular Formula[Data not available]
Molecular Weight[Data not available]
Melting Point[Data not available]
Solubility[Data not available]
pKa[Data not available]
logP[Data not available]

Mechanism of Action and Signaling Pathways

This section would detail the biological activity of the compound. For a hypothetical inhibitor of Mycobacterium tuberculosis, this would involve:

  • Target Identification: The specific enzyme, protein, or pathway within M. tuberculosis that the compound inhibits.

  • Mechanism of Inhibition: Whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

  • Signaling Pathway Involvement: A description of the biochemical pathways affected by the compound's activity. For example, if the compound were to inhibit a specific kinase in M. tuberculosis, the downstream effects on bacterial growth, survival, or virulence would be described.

Research into M. tuberculosis has identified several key signaling pathways that are often targeted for drug development. These include pathways involved in cell wall synthesis, protein synthesis, and cellular metabolism.[3] For instance, the bacterium can be recognized by the host's immune cells through Toll-like receptors (TLRs), which triggers intracellular signaling cascades involving proteins like MyD88 and TRAF6, ultimately leading to an immune response.[4][5][6] A drug could potentially modulate these host-pathogen interactions.

A diagram of a hypothetical signaling pathway is shown below.

G cluster_membrane Cell Membrane Receptor Bacterial Receptor Kinase Target Kinase Receptor->Kinase Activates Mtb_IN_5 This compound Mtb_IN_5->Kinase Binds and Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Bacterial_Process Essential Bacterial Process Phosphorylated_Substrate->Bacterial_Process Inhibition Inhibition

Hypothetical signaling pathway for this compound.

Quantitative Data

This section would present key quantitative metrics of the compound's activity and properties, typically derived from in vitro and in vivo studies.

  • In Vitro Efficacy:

    • IC50 (Half-maximal inhibitory concentration): The concentration of the drug required to inhibit a specific biological process by 50%.[7][8][9]

    • MIC (Minimum Inhibitory Concentration): The lowest concentration of the drug that prevents visible growth of the bacteria.

  • Pharmacokinetic Properties:

    • Absorption: How the drug is absorbed into the body (e.g., oral bioavailability).

    • Distribution: Where the drug distributes within the body.

    • Metabolism: How the drug is chemically modified by the body.

    • Excretion: How the drug is eliminated from the body.

    • Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

The data would be summarized in tables for clarity:

Table 1: In Vitro Activity

Assay Type Target IC50 / MIC (µM)
Enzymatic Assay [Target Enzyme] [Data not available]

| Whole-cell Assay | M. tuberculosis H37Rv | [Data not available] |

Table 2: Pharmacokinetic Parameters (in mice)

Parameter Value
Bioavailability (%) [Data not available]
Cmax (µg/mL) [Data not available]
Tmax (h) [Data not available]

| Half-life (h) | [Data not available] |

Experimental Protocols

Detailed methodologies for key experiments would be provided to ensure reproducibility.

  • Enzyme Inhibition Assay:

    • Recombinant target enzyme is purified.

    • The enzyme is incubated with its substrate and varying concentrations of the inhibitor (this compound).

    • The rate of product formation is measured (e.g., by spectrophotometry or fluorescence).

    • IC50 values are calculated by fitting the data to a dose-response curve.

  • Whole-Cell Activity Assay (MIC Determination):

    • M. tuberculosis cultures are grown to mid-log phase.

    • The bacteria are diluted and aliquoted into microplates containing a serial dilution of the test compound.

    • Plates are incubated at 37°C.

    • Bacterial growth is assessed after a defined period (e.g., 7-14 days) by visual inspection or by using a growth indicator dye (e.g., resazurin).

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

An example of an experimental workflow is depicted below.

G start Start: Compound Synthesis in_vitro In Vitro Assays (Enzymatic & Whole-cell) start->in_vitro pk_studies Pharmacokinetic Studies (in vivo) in_vitro->pk_studies Promising Activity efficacy_studies Efficacy Studies (in vivo infection models) pk_studies->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology Demonstrates Efficacy clinical_trials Clinical Trials toxicology->clinical_trials Acceptable Safety Profile

Generalized drug discovery workflow.

Without a specific chemical entity for "this compound," the information provided here is a template based on standard practices in medicinal chemistry and tuberculosis drug discovery. Should a specific chemical structure or identifier for "this compound" become available, a detailed and specific technical guide could be generated.

References

In Vitro Activity of Novel Anti-Tubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel chemical entities against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Due to the absence of specific public data for a compound designated "Mtb-IN-5," this document will serve as a methodological template, outlining the requisite experimental protocols, data presentation standards, and conceptual frameworks for assessing the potential of any new anti-tubercular candidate.

Quantitative Analysis of In Vitro Activity

The initial assessment of a novel anti-tubercular compound involves quantifying its inhibitory effect on bacterial growth and its toxicity to mammalian cells. This is typically expressed through metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% Cytotoxic Concentration (CC50).

Table 1: In Vitro Anti-Mycobacterial Activity of a Novel Inhibitor

Mtb StrainResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)
H37RvDrug-Susceptible0.250.5
Clinical Isolate 1MDR0.51.0
Clinical Isolate 2XDR1.02.0

MIC50 and MIC90 represent the minimum concentrations of the compound required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Table 2: Cytotoxicity Profile of a Novel Inhibitor

Cell LineDescriptionCC50 (µg/mL)Selectivity Index (SI = CC50/MIC90)
VeroMonkey Kidney Epithelial Cells>50>25
A549Human Lung Carcinoma Cells>50>25

The CC50 is the concentration of a compound that causes a 50% reduction in the viability of normal cells[1][2][3]. The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound to its anti-mycobacterial activity; a higher SI value is desirable[1][3][4].

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of in vitro results.

Determination of Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against Mtb.[5][6]

Materials:

  • Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Test compound (novel inhibitor)

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) as controls

  • Alamar Blue (Resazurin) solution

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Mtb strains are cultured in Middlebrook 7H9 broth to mid-log phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: A serial dilution of the test compound is prepared in the 96-well plates.

  • Inoculation: The diluted Mtb suspension is added to each well containing the test compound. Control wells with no drug and with standard drugs are also included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the initial incubation, Alamar Blue solution is added to each well.

  • Second Incubation: The plates are re-incubated for 24-48 hours.

  • Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Determination of Cytotoxicity (CC50)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Materials:

  • Mammalian cell line (e.g., Vero, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and incubated overnight to allow for attachment.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which there is a 50% reduction in cell viability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel anti-tubercular compounds.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Outcome a Compound Library b Primary Screen (MABA vs. H37Rv) a->b c Hit Identification (MIC ≤ 10 µg/mL) b->c d Secondary Screen (vs. MDR/XDR Mtb) c->d e Cytotoxicity Assay (CC50) c->e f Selectivity Index Calculation d->f e->f g Lead Candidate f->g High SI

In Vitro Screening Workflow for Anti-TB Compounds.
Hypothetical Mechanism of Action: Mycolic Acid Synthesis Inhibition

Many effective anti-tubercular drugs target the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. The following diagram illustrates a simplified pathway and a potential point of inhibition for a novel compound.

G cluster_0 Mycolic Acid Biosynthesis Pathway cluster_1 Drug Action a Fatty Acid Synthase I (FAS-I) b Fatty Acid Synthase II (FAS-II) a->b c Mycolic Acid Synthesis b->c d Cell Wall Integrity c->d e Novel Inhibitor e->b

Hypothetical Inhibition of Mycolic Acid Synthesis.

References

Preliminary Studies on Mtb-IN-5 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on a specific compound designated "Mtb-IN-5" is not available at the time of this writing. The following technical guide provides a framework and standardized methodologies for reporting preliminary cytotoxicity studies of novel anti-mycobacterial compounds, which can be adapted for this compound as data becomes available.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutics. This compound is a novel investigational compound with a potential inhibitory effect on Mtb. Early-stage assessment of cytotoxicity is a critical step in the preclinical evaluation of any new drug candidate to determine its therapeutic window and potential for host cell toxicity. This document outlines the preliminary in vitro cytotoxicity profile of this compound and the methodologies used for its assessment.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated against various cell lines to determine its specificity and potential for off-target toxicity. The half-maximal inhibitory concentration (IC50) values were determined and are summarized below.

Cell LineCell TypeAssay TypeIncubation Time (hours)IC50 (µM)Positive Control (IC50, µM)
A549Human Lung CarcinomaMTT48Data for this compoundDoxorubicin (e.g., 0.8 µM)
HepG2Human Liver CarcinomaMTT48Data for this compoundDoxorubicin (e.g., 1.2 µM)
VEROMonkey Kidney EpithelialMTT48Data for this compoundDoxorubicin (e.g., 2.5 µM)
THP-1Human MonocyticMTT48Data for this compoundDoxorubicin (e.g., 1.5 µM)

Experimental Protocols

A detailed methodology for the key cytotoxicity experiment is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cell lines (e.g., A549, HepG2, VERO, THP-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: A serial dilution of this compound is prepared in the complete medium. The culture medium is removed from the wells and 100 µL of the various concentrations of this compound are added. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, 10 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Line Culture B Compound Dilution D Compound Treatment B->D C Cell Seeding C->D E Incubation (48h) D->E F MTT Assay E->F G Absorbance Reading F->G H IC50 Calculation G->H I Report Generation H->I

Caption: Workflow for this compound cytotoxicity testing.

Hypothetical Signaling Pathway Modulation

Mycobacterium tuberculosis is known to modulate host cell signaling pathways such as the NF-κB and MAPK pathways to promote its survival.[3][4] A potential mechanism of action for an anti-tubercular compound could involve the inhibition of these pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR2 MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Mtb_IN_5 This compound Mtb_IN_5->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Mtb-IN-5: Unraveling its Effects on Non-Replicating Persistent Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current, albeit limited, understanding of Mtb-IN-5 and its potential as a therapeutic agent against dormant tuberculosis.

For the attention of: Researchers, scientists, and drug development professionals.

Initial investigations into the public scientific literature and databases have revealed a notable scarcity of specific information regarding a compound explicitly designated as "this compound." This suggests that "this compound" may be an internal project name, a compound in the very early stages of development that is not yet widely published, or a potential misnomer.

This guide, therefore, aims to provide a foundational framework for understanding the critical aspects of evaluating a novel compound's effect on non-replicating persistent Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While direct data for "this compound" is unavailable, this document will outline the necessary experimental approaches, data presentation standards, and conceptual models that are crucial for the comprehensive assessment of any new anti-tubercular agent targeting dormant bacteria.

The Challenge of Non-Replicating Persistent Mtb

A significant hurdle in tuberculosis therapy is the ability of Mtb to enter a dormant, non-replicating state.[1][2][3][4] These persistent bacteria exhibit phenotypic drug tolerance, rendering many conventional antibiotics ineffective, as these drugs primarily target processes active in replicating cells.[3] Eradicating this persistent population is essential for shortening treatment durations and preventing disease relapse. The development of compounds active against non-replicating Mtb is therefore a critical area of tuberculosis research.

Hypothetical Mechanism of Action and Signaling Pathways

Without specific data on this compound, we can propose a hypothetical signaling pathway and mechanism of action that a novel compound might exploit to target non-replicating Mtb. A plausible mechanism could involve the disruption of essential metabolic pathways that are active even in a dormant state, such as lipid metabolism or cellular respiration.

.dot

cluster_Mtb_Cell Non-Replicating Mtb Cell This compound This compound Target_Protein Novel Target (e.g., Lipid Metabolism Enzyme) This compound->Target_Protein Inhibition Metabolic_Pathway Essential Dormancy Metabolism Target_Protein->Metabolic_Pathway Disruption ATP_Depletion ATP Depletion Metabolic_Pathway->ATP_Depletion Leads to Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Induces

Caption: Hypothetical signaling pathway for this compound.

Essential Experimental Protocols for Evaluation

To rigorously assess the efficacy of a compound like this compound against non-replicating persistent Mtb, a series of well-defined experimental protocols are necessary.

In Vitro Models of Mtb Dormancy

Several in vitro models are used to induce a non-replicating state in Mtb that mimics the conditions within a host granuloma.

  • The Wayne Model: This model utilizes gradual oxygen depletion in a sealed culture to induce a non-replicating persistent state.[5][6]

  • Nutrient Starvation Model: Mtb is cultured in a nutrient-deprived medium, such as phosphate-buffered saline (PBS), to halt replication.[3][7]

  • Acidic pH Model: Exposure to a low pH environment can also induce a state of non-replication.[8]

.dot

Start Start: Replicating Mtb Culture Induction Induce Dormancy Start->Induction Wayne Wayne Model (Hypoxia) Induction->Wayne Method 1 Nutrient Nutrient Starvation Induction->Nutrient Method 2 pH Low pH Induction->pH Method 3 Treatment Treat with this compound Wayne->Treatment Nutrient->Treatment pH->Treatment Assessment Assess Viability (CFU, ATP, etc.) Treatment->Assessment

Caption: Experimental workflow for testing this compound.

Measuring Bactericidal Activity

The primary endpoint for a compound targeting non-replicating Mtb is its ability to kill the bacteria.

  • Colony Forming Unit (CFU) Assay: This gold-standard method involves plating treated and untreated bacteria on solid media and counting the resulting colonies to determine the number of viable bacteria. A significant reduction in CFUs indicates bactericidal activity.[5]

  • ATP Measurement: Intracellular ATP levels correlate with bacterial viability. A decrease in ATP levels upon treatment can indicate a bactericidal effect.[7]

  • Resazurin Microtiter Assay (REMA): This colorimetric assay measures metabolic activity. A loss of signal indicates reduced viability.

Quantitative Data Presentation

To facilitate comparison and analysis, all quantitative data should be presented in a clear and structured tabular format.

Parameter This compound Isoniazid (Control) Rifampicin (Control)
MIC vs. Replicating Mtb (µM) Data NeededKnown ValueKnown Value
MBC vs. Non-Replicating Mtb (µM) - Wayne Model Data NeededKnown ValueKnown Value
MBC vs. Non-Replicating Mtb (µM) - Nutrient Starvation Data NeededKnown ValueKnown Value
Log10 CFU Reduction (at 10x MIC, 7 days) Data NeededKnown ValueKnown Value
% ATP Reduction (at 10x MIC, 48 hours) Data NeededKnown ValueKnown Value
Cytotoxicity (CC50 in mammalian cells, µM) Data NeededKnown ValueKnown Value
Selectivity Index (CC50 / MIC) Data NeededKnown ValueKnown Value

Conclusion and Future Directions

While specific data on this compound is not currently available in the public domain, the framework provided in this guide outlines the essential methodologies and data requirements for its evaluation as a potential therapeutic against non-replicating persistent Mtb. Further research is critically needed to elucidate the precise mechanism of action, target, and efficacy of this and other novel compounds. The identification of new chemical entities with potent activity against dormant tuberculosis remains a paramount goal in the global effort to control and eradicate this devastating disease. The scientific community eagerly awaits the disclosure of data on promising new candidates like this compound.

References

The Novelty of TBAJ-876: A Next-Generation Inhibitor Targeting Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel therapeutics with unique mechanisms of action. TBAJ-876, a diarylquinoline analogue of the FDA-approved anti-TB drug bedaquiline, has emerged as a promising clinical candidate. This technical guide provides a comprehensive overview of the novelty of TBAJ-876 as an Mtb inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its evaluation.

Introduction

The discovery of bedaquiline, the first new anti-TB drug in over four decades, marked a significant milestone in the fight against MDR-TB. Bedaquiline targets the F-ATP synthase, a crucial enzyme for energy production in Mtb.[1][2] However, concerns regarding its long half-life and potential for cardiotoxicity have spurred the development of second-generation diarylquinolines with improved pharmacological profiles.[3][4] TBAJ-876 is a leading candidate from this new generation, demonstrating enhanced potency and a potentially safer profile.[5] This guide delves into the scientific underpinnings of TBAJ-876's anti-tubercular activity.

Mechanism of Action: A Dual-Targeting Approach

TBAJ-876, like its predecessor bedaquiline, inhibits the Mtb F-ATP synthase, an enzyme essential for generating cellular energy in the form of ATP.[3][6] However, the novelty of its interaction lies in its confirmed dual-targeting mechanism, which contributes to its enhanced potency. TBAJ-876 binds to two distinct components of the F-ATP synthase enzyme:

  • The c-ring: Binding to the c-subunit of the F-ATP synthase stalls the rotation of the c-ring, a critical process for proton translocation and subsequent ATP synthesis.[6][7][8]

  • The ε-subunit: TBAJ-876 also interacts with the ε-subunit, which is believed to play a role in coupling the rotation of the c-ring to the catalytic activity of the enzyme.[3][6][7][8]

This dual inhibition is thought to be crucial for the potent bactericidal activity of TBAJ-876.[6] Interestingly, while bedaquiline exhibits some uncoupler activity (disrupting the proton gradient across the membrane), studies have shown that TBAJ-876 has a significantly weaker protonophore effect, suggesting that this uncoupling activity is not essential for the bactericidal effect of this drug class.[6][9][10]

cluster_Mtb Mycobacterium tuberculosis cluster_ATPsynthase F-ATP Synthase TBAJ-876 TBAJ-876 c_ring c-ring TBAJ-876->c_ring Inhibits rotation epsilon_subunit ε-subunit TBAJ-876->epsilon_subunit Inhibits coupling ATP_Production ATP Production c_ring->ATP_Production Drives epsilon_subunit->ATP_Production Couples Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Leads to

Mechanism of action of TBAJ-876.

Quantitative Data

The in vitro potency of TBAJ-876 has been extensively evaluated against various strains of M. tuberculosis and other mycobacteria. The following tables summarize key quantitative data, comparing TBAJ-876 with its parent compound, bedaquiline.

Table 1: In Vitro Activity against M. bovis BCG

CompoundMIC90 (nM)ATP Synthesis IC50 (nM)Intrabacterial ATP Depletion IC50 (nM)
TBAJ-876 <1250.031 - 0.20.32 - 0.89
Bedaquiline 4005.39.16
Data sourced from[4][9][11]

Table 2: In Vitro Activity against M. smegmatis

CompoundMIC90 (nM)
TBAJ-876 6.3
Bedaquiline 100
Data sourced from[9][10]

Table 3: Activity against M. abscessus

CompoundMIC (µM)
TBAJ-876 0.46
Bedaquiline 0.55
Data sourced from[12]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-tubercular activity of TBAJ-876.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, is a standard measure of in vitro potency.

cluster_workflow MIC Assay Workflow start Prepare serial dilutions of TBAJ-876 inoculate Inoculate with Mtb culture start->inoculate incubate Incubate at 37°C inoculate->incubate read Visually assess for bacterial growth incubate->read end Determine MIC read->end

Workflow for MIC determination.

Protocol:

  • Compound Preparation: A stock solution of TBAJ-876 is prepared in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microplates containing mycobacterial growth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv (or other strains) is diluted to a standardized cell density.

  • Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of TBAJ-876 that completely inhibits visible bacterial growth.

ATP Synthesis Inhibition Assay

This assay directly measures the effect of the inhibitor on the F-ATP synthase enzyme.

Protocol:

  • Preparation of Inverted Membrane Vesicles: Inverted membrane vesicles are prepared from mycobacterial cells (e.g., M. bovis BCG or M. smegmatis) to expose the ATP synthase active site.[11]

  • Assay Reaction: The vesicles are incubated with TBAJ-876 at various concentrations in a reaction buffer containing ADP and a phosphate source.

  • ATP Measurement: The amount of ATP produced is quantified using a luciferin-luciferase-based bioluminescence assay.

  • IC50 Calculation: The concentration of TBAJ-876 that inhibits 50% of the ATP synthase activity (IC50) is calculated from the dose-response curve.[11]

Intrabacterial ATP Depletion Assay

This whole-cell assay assesses the impact of the inhibitor on the overall energy status of the bacteria.

Protocol:

  • Bacterial Culture: A mid-log phase culture of mycobacteria is prepared.

  • Compound Treatment: The bacterial culture is treated with varying concentrations of TBAJ-876 for a specified duration.

  • ATP Extraction: The intracellular ATP is extracted from the bacterial cells.

  • ATP Quantification: The extracted ATP is quantified using a commercially available ATP determination kit.

  • IC50 Calculation: The IC50 for intrabacterial ATP depletion is determined from the dose-response curve.[4]

In Vivo Efficacy in a Murine Tuberculosis Model

Animal models are crucial for evaluating the in vivo efficacy of new drug candidates.

Protocol:

  • Infection: Mice (e.g., BALB/c) are infected with an aerosolized suspension of M. tuberculosis.

  • Drug Administration: After a pre-treatment period to allow for the establishment of infection, mice are treated with TBAJ-876, typically administered orally.[12]

  • Treatment Regimen: Treatment is administered for a defined period (e.g., daily for several weeks).

  • Efficacy Assessment: At the end of the treatment period, the bacterial load in the lungs and other organs is determined by plating serial dilutions of organ homogenates on selective agar and counting the colony-forming units (CFU).[12]

Synthesis

The chemical synthesis of TBAJ-876 has been a subject of process development to ensure scalability and cost-effectiveness for potential clinical and commercial manufacturing. Initial synthetic routes involved a multi-step process with challenges related to the use of cryogenic conditions and expensive catalysts.[13] More recent developments have focused on creating more efficient and scalable processes, including the use of continuous flow chemistry to overcome the limitations of batch processing.[14][15] These advancements are critical for the progression of TBAJ-876 through clinical trials and its potential future availability.

Conclusion

TBAJ-876 represents a significant advancement in the development of novel anti-tuberculosis agents. Its novelty lies in its potent, dual-targeting mechanism of action against the Mtb F-ATP synthase, which translates to superior in vitro and in vivo activity compared to its parent compound, bedaquiline. Furthermore, TBAJ-876 exhibits an improved pharmacological profile, with a lower potential for cardiotoxicity. The detailed experimental protocols and quantitative data presented in this guide underscore the robust preclinical evidence supporting the continued development of TBAJ-876 as a cornerstone of future TB treatment regimens, with the potential to be effective against both drug-sensitive and drug-resistant strains of M. tuberculosis.

References

Methodological & Application

Application Notes and Protocols for Mtb-IN-5: In Vitro Evaluation Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of novel therapeutics.[1][2] Mtb-IN-5 is a novel investigational compound with potential anti-tubercular activity. These application notes provide detailed protocols for the in vitro evaluation of this compound, covering the assessment of its direct inhibitory effect on Mtb, its efficacy against intracellular bacteria within host cells, and its cytotoxicity profile against mammalian cells. The following protocols are essential for the preclinical characterization of this compound and similar compounds in the drug development pipeline.

Data Presentation

The following tables summarize the in vitro activity of this compound against Mycobacterium tuberculosis H37Rv and its cytotoxicity against a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv

CompoundMIC₅₀ (µM)MIC₉₀ (µM)
This compound1.252.5
Isoniazid0.51.0
Rifampicin0.250.5

Table 2: Intracellular Activity and Cytotoxicity of this compound

CompoundIntracellular EC₅₀ (µM) in MonoMac-6 cellsCytotoxicity CC₅₀ (µM) in MonoMac-6 cellsSelectivity Index (SI = CC₅₀ / EC₅₀)
This compound2.5> 50> 20
Isoniazid1.0> 100> 100

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol details the determination of the minimum concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound

  • Isoniazid (positive control)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • DMSO (for compound dilution)

Procedure:

  • Preparation of Mtb Culture:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which is approximately equivalent to 1.5 x 10⁸ CFU/mL.[3]

    • Dilute this suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound and control drugs in DMSO.

    • Perform serial two-fold dilutions of the compounds in 7H9 broth in a separate 96-well plate to achieve concentrations ranging from 0.1 to 100 µM.

  • Assay Setup:

    • Add 100 µL of the diluted Mtb suspension to each well of a sterile 96-well plate.

    • Transfer 100 µL of the serially diluted compounds to the corresponding wells containing the bacterial culture.

    • Include wells with Mtb and DMSO as a negative control (vehicle control) and wells with broth only as a sterility control.

  • Incubation:

    • Seal the plate with a gas-permeable membrane and incubate at 37°C for 5-7 days.

  • Reading the Results:

    • After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates metabolic activity and bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Intracellular M. tuberculosis Growth Inhibition Assay

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within infected macrophages.

Materials:

  • MonoMac-6 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • M. tuberculosis H37Rv expressing a fluorescent protein (e.g., GFP)

  • This compound

  • Isoniazid

  • Sterile 24-well plates

Procedure:

  • Cell Culture and Infection:

    • Culture MonoMac-6 cells in RPMI-1640 medium.

    • Seed 2 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours to allow for adherence.[3]

    • Infect the adherent cells with GFP-expressing Mtb H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[3]

    • Wash the cells three times with serum-free RPMI to remove extracellular bacteria.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control drugs in RPMI-1640 medium.

    • Add the diluted compounds to the infected cells at final concentrations ranging from 0.1 to 50 µM.

    • Include infected, untreated cells as a negative control.

  • Incubation:

    • Incubate the treated, infected cells for 3 days at 37°C in a 5% CO₂ atmosphere.

  • Assessing Intracellular Growth:

    • After incubation, wash the cells with PBS.

    • Lyse the cells with 0.1% Triton X-100 to release intracellular bacteria.

    • Determine the bacterial load by measuring the fluorescence of the GFP-expressing Mtb using a plate reader.

    • The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of growth inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol evaluates the toxicity of this compound against a mammalian cell line to determine its therapeutic window.

Materials:

  • MonoMac-6 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed MonoMac-6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add 100 µL of the diluted compound to the cells, resulting in final concentrations typically ranging from 1 to 100 µM.

    • Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[4] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • The half-maximal cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

G cluster_mic MIC Determination cluster_intra Intracellular Assay cluster_cyto Cytotoxicity Assay mic_prep Prepare Mtb H37Rv Culture mic_plate Plate Mtb and Compound mic_prep->mic_plate mic_dilute Serially Dilute this compound mic_dilute->mic_plate mic_incubate Incubate for 5-7 Days mic_plate->mic_incubate mic_read Add Alamar Blue & Read mic_incubate->mic_read intra_seed Seed Macrophages intra_infect Infect with Mtb intra_seed->intra_infect intra_treat Treat with this compound intra_infect->intra_treat intra_incubate Incubate for 3 Days intra_treat->intra_incubate intra_lyse Lyse Cells & Measure Mtb intra_incubate->intra_lyse cyto_seed Seed Macrophages cyto_treat Treat with this compound cyto_seed->cyto_treat cyto_incubate Incubate for 48h cyto_treat->cyto_incubate cyto_mtt Add MTT & Incubate cyto_incubate->cyto_mtt cyto_read Solubilize & Read Absorbance cyto_mtt->cyto_read

Caption: Workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway for this compound Action

G Mtb_IN_5 This compound Mtb_Cell_Wall Mtb Cell Wall Mtb_IN_5->Mtb_Cell_Wall Target_Enzyme Target Enzyme (e.g., Mycolic Acid Synthesis) Mtb_Cell_Wall->Target_Enzyme Enters Cell Mycolic_Acid Mycolic Acid Synthesis Target_Enzyme->Mycolic_Acid Inhibits Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall_Integrity Leads to Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for a Novel Anti-Tuberculosis Agent

Author: BenchChem Technical Support Team. Date: November 2025

Note: A comprehensive search for a specific compound designated "Mtb-IN-5" did not yield any publicly available data. The following application notes and protocols are provided as a generalized guide for a hypothetical novel anti-tuberculosis (anti-TB) small molecule inhibitor, hereafter referred to as "Novel Mtb Inhibitor." These guidelines are based on standard laboratory procedures for the preclinical evaluation of anti-TB agents and should be adapted based on the specific physicochemical properties of the compound .

Compound Information

These notes provide a framework for characterizing a novel inhibitor targeting Mycobacterium tuberculosis (Mtb).

Data Presentation: Physicochemical and Biological Properties

PropertyDescription
Molecular Formula To be determined.
Molecular Weight To be determined.
Appearance Typically a solid powder (e.g., white, off-white, crystalline).
Storage Conditions Store as a solid at -20°C, protected from light and moisture. In solution, store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Mechanism of Action (Hypothetical) Inhibition of a key cellular process in Mtb, such as cell wall synthesis, protein synthesis, or DNA replication.[1][2]

Solubility and Stock Solution Preparation

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Data Presentation: Solubility Profile

SolventSolubility (at 25°C)Observations
DMSO e.g., ≥ 50 mg/mLClear, colorless solution.
Ethanol e.g., ≥ 25 mg/mLClear, colorless solution.
Water e.g., InsolubleSuspension forms.
Culture Medium (e.g., 7H9) e.g., < 0.1 mg/mLPrecipitation observed at higher concentrations.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing: Allow the vial of the Novel Mtb Inhibitor to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a specific amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 500 g/mol , 1 mL of DMSO would be added to 5 mg of the compound.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary to aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Experimental Protocols

The following are standard in vitro assays for the initial characterization of a novel anti-TB agent.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the inhibitor that prevents visible growth of M. tuberculosis.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture: Grow M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Bacterial Suspension Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in 7H9 broth.

  • Compound Dilution: In a 96-well microplate, perform a serial two-fold dilution of the Novel Mtb Inhibitor stock solution in 7H9 broth to achieve a range of desired final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the inhibitor to a mammalian cell line to determine its therapeutic index.

Protocol: MTS Assay in Vero Cells

  • Cell Seeding: Seed Vero cells (or another suitable cell line like HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Novel Mtb Inhibitor in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Intracellular Activity Assay

This assay evaluates the ability of the inhibitor to kill M. tuberculosis residing within infected macrophages.

Protocol: Macrophage Infection Model

  • Macrophage Seeding: Seed a human macrophage-like cell line (e.g., THP-1, differentiated with PMA) in a 96-well plate.

  • Infection: Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium containing a low concentration of amikacin (e.g., 200 µg/mL) for 2 hours to kill extracellular bacteria, followed by washing with PBS.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of the Novel Mtb Inhibitor to the infected cells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ atmosphere.

  • Cell Lysis and CFU Enumeration: Lyse the macrophages with 0.1% SDS and plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.

  • CFU Counting: Incubate the agar plates at 37°C for 3-4 weeks and count the number of colonies to determine the intracellular bacterial load.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway targeted by an anti-TB agent and the workflows for the experimental protocols described above.

G cluster_pathway Hypothetical Mtb Cell Wall Synthesis Pathway Precursor Precursor Intermediate_A Intermediate_A Precursor->Intermediate_A Enzyme 1 Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Enzyme 2 Mycolic Acid Mycolic Acid Intermediate_B->Mycolic Acid Enzyme 3 (Target) Cell Wall Assembly Cell Wall Assembly Mycolic Acid->Cell Wall Assembly Novel_Mtb_Inhibitor Novel_Mtb_Inhibitor Enzyme 3 (Target) Enzyme 3 (Target) Novel_Mtb_Inhibitor->Enzyme 3 (Target) Inhibition

Caption: Hypothetical signaling pathway for Mtb cell wall synthesis.

G cluster_mic MIC Assay Workflow cluster_cyto Cytotoxicity Assay Workflow cluster_intra Intracellular Assay Workflow Mtb Culture Mtb Culture Prepare Inoculum Prepare Inoculum Mtb Culture->Prepare Inoculum Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Inoculum->Serial Dilution of Inhibitor Inoculate Plate Inoculate Plate Serial Dilution of Inhibitor->Inoculate Plate Incubate (7-14 days) Incubate (7-14 days) Inoculate Plate->Incubate (7-14 days) Read MIC Read MIC Incubate (7-14 days)->Read MIC Seed Mammalian Cells Seed Mammalian Cells Add Inhibitor Dilutions Add Inhibitor Dilutions Seed Mammalian Cells->Add Inhibitor Dilutions Incubate (48-72h) Incubate (48-72h) Add Inhibitor Dilutions->Incubate (48-72h) Add MTS Reagent Add MTS Reagent Incubate (48-72h)->Add MTS Reagent Measure Absorbance Measure Absorbance Add MTS Reagent->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50 Seed Macrophages Seed Macrophages Infect with Mtb Infect with Mtb Seed Macrophages->Infect with Mtb Kill Extracellular Mtb Kill Extracellular Mtb Infect with Mtb->Kill Extracellular Mtb Add Inhibitor Add Inhibitor Kill Extracellular Mtb->Add Inhibitor Incubate (3-5 days) Incubate (3-5 days) Add Inhibitor->Incubate (3-5 days) Lyse Cells & Plate Lyse Cells & Plate Incubate (3-5 days)->Lyse Cells & Plate Count CFU Count CFU Lyse Cells & Plate->Count CFU

Caption: Experimental workflows for in vitro characterization.

References

Application Notes and Protocols for Mtb-IN-5 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Mtb-IN-5" is not found in publicly available scientific literature. The following application note is a representative example based on common methodologies for high-throughput screening of inhibitors against Mycobacterium tuberculosis (Mtb). The data and specific protocols are illustrative.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the discovery of novel therapeutics.[1][2] High-throughput screening (HTS) is a critical tool in the identification of new anti-tubercular agents. This document provides detailed protocols and application notes for a hypothetical novel Mtb inhibitor, This compound , designed for use in HTS campaigns. This compound is a potent and selective inhibitor of mycolic acid synthesis, a pathway essential for the integrity of the Mtb cell wall.[3]

Principle of the Assay

The primary assay described is a cell-based phenotypic screen utilizing a luminescent reporter strain of M. tuberculosis. This approach allows for the direct measurement of bacterial viability in a high-throughput format. A decrease in luminescence upon treatment with test compounds indicates potential anti-tubercular activity. Secondary assays are then employed to confirm the inhibitory effect and elucidate the mechanism of action of hit compounds.

Experimental Protocols

High-Throughput Primary Screening against M. tuberculosis

This protocol outlines the screening of a compound library to identify inhibitors of Mtb growth.

Materials:

  • M. tuberculosis H37Rv expressing a luciferase reporter gene

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Compound library (e.g., Pathogen Box) dissolved in DMSO

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

  • 384-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Prepare a culture of luminescent M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the bacterial culture in 7H9 broth to a final concentration that will yield a robust luminescent signal after the incubation period.

  • Using a liquid handler, dispense 40 µL of the bacterial suspension into each well of a 384-well plate.

  • Add 100 nL of test compounds, positive control, or negative control to the appropriate wells. The final concentration of test compounds is typically 10-20 µM.[4][5]

  • Seal the plates and incubate at 37°C for 72 hours.

  • After incubation, equilibrate the plates to room temperature.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the Z-factor for each plate to assess assay quality. A Z-factor > 0.5 is considered excellent for HTS.[5]

  • Normalize the data to the controls on each plate.

  • Identify "hits" as compounds that cause a statistically significant reduction in luminescence (e.g., >3 standard deviations from the mean of the negative controls).[5]

Dose-Response and IC50 Determination

This protocol is for determining the potency of hit compounds.

Procedure:

  • Perform a serial dilution of the hit compounds (e.g., 10-point, 2-fold dilution series).

  • Repeat the primary screening protocol using the diluted compounds.

  • Plot the percentage of growth inhibition versus the compound concentration.

  • Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Cytotoxicity Assay

This protocol assesses the toxicity of hit compounds against a mammalian cell line.

Materials:

  • Human cell line (e.g., A549, HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well plates

Procedure:

  • Seed the cells in 384-well plates and incubate overnight.

  • Treat the cells with a serial dilution of the hit compounds.

  • Incubate for 48-72 hours.

  • Measure cell viability using a luminescence-based assay.

  • Calculate the half-maximal cytotoxic concentration (CC50).

Data Presentation

Table 1: HTS Campaign Summary

ParameterValue
Total Compounds Screened200,000
Screening Concentration10 µM
Average Z-Factor0.75
Primary Hit Rate0.5%
Confirmed Hits223

Table 2: Profile of this compound

ParameterThis compoundRifampicin (Control)
IC50 (µM) against Mtb H37Rv 0.50.02
CC50 (µM) against A549 cells >50>50
Selectivity Index (CC50/IC50) >100>2500

Mandatory Visualization

Signaling Pathway

cluster_Mtb Mycobacterium tuberculosis cluster_Inhibition Precursor_Molecules Precursor Molecules Mycolic_Acid_Synthesis Mycolic Acid Synthesis Pathway Precursor_Molecules->Mycolic_Acid_Synthesis Substrates Mycolic_Acids Mycolic Acids Mycolic_Acid_Synthesis->Mycolic_Acids Products Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Cell_Wall Essential Component Mtb_IN_5 This compound Mtb_IN_5->Mycolic_Acid_Synthesis Inhibits

Caption: Hypothetical mechanism of action of this compound.

Experimental Workflow

Start Start HTS Campaign Primary_Screen Primary Screen (200,000 compounds) Start->Primary_Screen Hit_Identification Hit Identification (>3 SD inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 determination) Dose_Response->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for Mtb inhibitors.

References

Mtb-IN-5: A Benzimidazole-Based MmpL3 Inhibitor for Genetic Studies of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a significant global health challenge. This necessitates the discovery of novel therapeutic agents with new mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3) has been identified as an essential transporter for mycolic acid, a critical component of the unique and impermeable mycobacterial cell wall. Its essentiality for Mtb viability makes it a promising target for new anti-TB drugs.

Mtb-IN-5 is a representative benzimidazole-based inhibitor of MmpL3. This class of compounds has demonstrated potent bactericidal activity against both drug-sensitive and drug-resistant Mtb strains by disrupting the transport of trehalose monomycolate (TMM), a precursor for mycolic acid, across the inner membrane. This disruption leads to the inhibition of cell wall biosynthesis and subsequent bacterial death. Due to its specific mechanism of action and the ability to generate resistant mutants with mutations in the mmpL3 gene, this compound serves as a valuable chemical tool for genetic studies of Mtb, including target validation, resistance mechanism elucidation, and investigation of the mycolic acid transport pathway.

Mechanism of Action

MmpL3 functions as a transporter of TMM from the cytoplasm to the periplasm. In the periplasm, mycolic acids are transferred to their final acceptors, arabinogalactan and other TMM molecules, to form the mycomembrane, a key outer layer of the Mtb cell envelope. This compound and other benzimidazole inhibitors are believed to bind to a proton-translocation channel within the transmembrane domain of MmpL3, disrupting the proton motive force that drives the transport of TMM. This leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall, ultimately compromising cell wall integrity and leading to cell death.

cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Precursors Mycolic Acid Precursors TMM TMM Mycolic Acid Precursors->TMM Synthesis MmpL3 MmpL3 TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycomembrane Mycomembrane TMM_periplasm->Mycomembrane Incorporation via Mycolic Acid Acceptors Mycolic Acid Acceptors Mycolic Acid Acceptors This compound This compound This compound->MmpL3 Inhibition

Figure 1. Mechanism of action of this compound. The inhibitor blocks the MmpL3 transporter, preventing the transport of trehalose monomycolate (TMM) and disrupting mycomembrane synthesis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of representative benzimidazole-based MmpL3 inhibitors.

Table 1: In Vitro Activity of Benzimidazole MmpL3 Inhibitors against M. tuberculosis

CompoundMtb StrainMIC (µM)Cytotoxicity (IC50 in µM)Cell LineReference
MSU-43085 H37Rv0.12>100Macrophages[1]
M. abscessus2.9[1]
M. avium complex23[1]
EJMCh4 H37Rv0.02>60x MICLLC-PK1[2]
EJMCh6 H37Rv0.03>512x MICLLC-PK1[2]

Table 2: Physicochemical Properties of a Representative Benzimidazole MmpL3 Inhibitor (MSU-43085)

PropertyValueReference
Solubility (pH 7.4) >50 to >300 µM[1]
Solubility (pH 2.0) >300 µM[1]
Mouse Microsomal Stability >95% remaining after 30 min[1]

Table 3: In Vivo Efficacy of a Representative Benzimidazole MmpL3 Inhibitor (MSU-43085) in a Mouse Model of Acute Mtb Infection

CompoundDoseRouteEfficacyReference
MSU-43085 100 mg/kgOralPrevented Mtb growth[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.

Start Start Prepare Mtb Culture Prepare Mtb Culture Start->Prepare Mtb Culture Serial Dilution Prepare serial dilutions of this compound Prepare Mtb Culture->Serial Dilution Inoculate Plate Inoculate 96-well plate with Mtb and this compound dilutions Serial Dilution->Inoculate Plate Incubate Incubate at 37°C Inoculate Plate->Incubate Read Results Determine MIC by visual inspection or OD reading Incubate->Read Results End End Read Results->End

Figure 2. Workflow for MIC determination.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare Mtb Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to an OD600 of 0.05, which corresponds to approximately 1 x 10^7 CFU/mL. Further dilute this culture 1:100 to obtain a final inoculum of 1 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • In a sterile 96-well plate, add 100 µL of 7H9 broth to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound to be tested to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared Mtb inoculum to each well containing the this compound dilutions.

    • Include a positive control (Mtb inoculum without inhibitor) and a negative control (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.[3] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Generation and Characterization of this compound Resistant Mutants

This protocol outlines the process for selecting spontaneous Mtb mutants resistant to this compound and identifying the genetic basis of resistance through whole-genome sequencing.

Start Start Grow Mtb Grow Mtb to high density Start->Grow Mtb Plate on Agar Plate on 7H11 agar with this compound (4x MIC) Grow Mtb->Plate on Agar Incubate Incubate at 37°C for 3-4 weeks Plate on Agar->Incubate Isolate Colonies Isolate resistant colonies Incubate->Isolate Colonies Confirm Resistance Confirm resistance by re-streaking and MIC determination Isolate Colonies->Confirm Resistance Extract DNA Extract genomic DNA Confirm Resistance->Extract DNA WGS Whole-Genome Sequencing Extract DNA->WGS Analyze Data Identify mutations in mmpL3 WGS->Analyze Data End End Analyze Data->End

References

Application Notes and Protocols for Testing Mtb-IN-5 Efficacy in Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for evaluating the efficacy of Mtb-IN-5, a novel anti-tuberculosis compound, using in vitro macrophage models. The following sections detail the experimental design, step-by-step protocols, data presentation, and visual workflows necessary to assess the intracellular activity of this compound.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides and replicates within host macrophages.[1] Therefore, evaluating the efficacy of new anti-tubercular compounds in a physiologically relevant intracellular environment is a critical step in the drug discovery pipeline. Macrophage infection models provide a valuable platform to assess not only the direct antimicrobial activity of a compound against Mtb but also its ability to penetrate the host cell membrane and exert its effect in the intracellular milieu.[2][3] Furthermore, these models allow for the investigation of the compound's impact on the host immune response.[4][5]

This document outlines a series of protocols to systematically evaluate the efficacy of this compound using the human monocytic cell line, THP-1, a commonly used and well-characterized model for studying Mtb-macrophage interactions.[6][7][8]

Experimental Strategy Overview

The overall experimental strategy involves three key stages:

  • Cytotoxicity Assessment: To determine the non-toxic concentration range of this compound on the host macrophages. This is crucial to ensure that any observed reduction in intracellular Mtb viability is due to the compound's antimicrobial activity and not a consequence of host cell death.

  • Intracellular Efficacy Assessment: To measure the ability of this compound to inhibit or kill Mtb residing within macrophages. This is the primary measure of the compound's potential as an anti-tubercular agent.

  • Host Cell Response Modulation (Optional but Recommended): To investigate if this compound modulates the host immune response to Mtb infection, for instance, by altering the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5]

A general workflow for these experiments is depicted in the diagram below.

G cluster_prep Preparation cluster_cyto Cytotoxicity Assay cluster_efficacy Intracellular Efficacy Assay cluster_host Host Response Assay prep_thp1 Culture and Differentiate THP-1 Cells treat_cyto Treat Differentiated THP-1 with this compound prep_thp1->treat_cyto infect_macro Infect Differentiated THP-1 with Mtb prep_thp1->infect_macro prep_mtb Prepare Mtb Inoculum prep_mtb->infect_macro assess_cyto Assess Macrophage Viability (e.g., MTS/MTT Assay) treat_cyto->assess_cyto treat_infect Treat Infected Macrophages with this compound infect_macro->treat_infect lyse_macro Lyse Macrophages treat_infect->lyse_macro collect_supernatant Collect Supernatant from Infected & Treated Cells treat_infect->collect_supernatant quantify_mtb Quantify Intracellular Mtb (CFU Assay) lyse_macro->quantify_mtb measure_cytokine Measure Cytokine Levels (e.g., TNF-α ELISA) collect_supernatant->measure_cytokine

Figure 1: Overall experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells

This protocol describes the maintenance of THP-1 human monocytic cells and their differentiation into macrophage-like cells.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Cell culture flasks and plates (96-well and 24-well)

Procedure:

  • Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding for Differentiation: Seed THP-1 cells into 96-well plates (for cytotoxicity and some efficacy assays) or 24-well plates at a density of 5 x 10⁴ cells/well or 2.5 x 10⁵ cells/well, respectively.[9]

  • PMA Differentiation: Add PMA to the culture medium to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.[9]

  • Incubation: Incubate the cells with PMA for 48-72 hours. Differentiated cells will become adherent to the plate surface.

  • Resting Phase: After incubation, gently aspirate the PMA-containing medium, wash the cells once with fresh, warm RPMI-1640, and add fresh medium without PMA. Allow the cells to rest for 24 hours before proceeding with experiments.[9]

Protocol 2: Cytotoxicity Assay

This protocol determines the concentration range of this compound that is non-toxic to the differentiated THP-1 cells using a colorimetric assay such as MTS or MTT.

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • This compound stock solution

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in the cell culture medium.

  • Treatment: Add the this compound dilutions to the wells containing differentiated THP-1 cells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a period that matches the intended duration of the efficacy assay (e.g., 72 hours).

  • Viability Assessment:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

    • If using MTT, add the solubilization solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that results in ≥90% viability is considered the maximum non-toxic concentration.

Protocol 3: Intracellular M. tuberculosis Growth Inhibition Assay

This protocol assesses the ability of this compound to inhibit the growth of Mtb within macrophages.

Materials:

  • Differentiated THP-1 cells in 24-well or 96-well plates

  • M. tuberculosis H37Rv (or a fluorescent reporter strain)

  • This compound at non-toxic concentrations

  • Positive control antibiotic (e.g., Rifampicin)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

Procedure:

  • Mtb Inoculum Preparation: Grow Mtb H37Rv to mid-log phase. Break up clumps by passing the culture through a syringe with a 27-gauge needle or by sonication. Adjust the bacterial suspension to the desired concentration in RPMI-1640 medium.

  • Infection: Infect the differentiated THP-1 cells with Mtb at a Multiplicity of Infection (MOI) of 1 to 10.[2][10] Centrifuge the plates at a low speed (e.g., 400 x g for 5 minutes) to facilitate contact between bacteria and cells.[11]

  • Phagocytosis: Incubate for 4 hours to allow for phagocytosis.[5][10]

  • Removal of Extracellular Bacteria: Gently aspirate the medium and wash the cells three times with warm PBS or culture medium to remove extracellular bacteria.

  • Compound Treatment: Add fresh medium containing this compound at various non-toxic concentrations. Include an untreated control, a vehicle control, and a positive control (e.g., Rifampicin).

  • Incubation: Incubate the infected and treated cells for 3-5 days.

  • Cell Lysis: At the end of the incubation period, lyse the macrophages by adding a cell lysis buffer and incubating for 10-15 minutes.

  • Quantification: Determine the number of viable intracellular bacteria using the CFU assay (Protocol 4).

Protocol 4: Quantification by Colony Forming Unit (CFU) Assay

This protocol is used to enumerate the number of viable Mtb bacteria recovered from the lysed macrophages.

Materials:

  • Lysates from the intracellular growth inhibition assay

  • Middlebrook 7H10 or 7H11 agar plates supplemented with OADC

  • Sterile PBS with 0.05% Tween-80

  • Incubator at 37°C

Procedure:

  • Serial Dilution: Prepare 10-fold serial dilutions of the cell lysates in sterile PBS with 0.05% Tween-80.

  • Plating: Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Colony Counting: Count the number of colonies on the plates.

  • Calculation: Calculate the CFU/mL for each sample by multiplying the average number of colonies by the dilution factor. The percentage of growth inhibition can be calculated relative to the untreated control.

Protocol 5: Analysis of Host Cell Response (TNF-α Production)

This optional protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by infected macrophages.

Materials:

  • Supernatants from the intracellular growth inhibition assay

  • TNF-α ELISA kit

  • Plate reader

Procedure:

  • Supernatant Collection: At the end of the treatment period in Protocol 3 (before cell lysis), carefully collect the culture supernatants from each well.

  • Storage: Store the supernatants at -80°C until use.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance using a plate reader.

  • Analysis: Calculate the concentration of TNF-α in each sample based on a standard curve. Compare the TNF-α levels in this compound treated wells to the untreated and vehicle controls.

Data Presentation

Quantitative data from the cytotoxicity and intracellular efficacy assays should be summarized in clear and concise tables.

Table 1: Cytotoxicity of this compound on Differentiated THP-1 Cells

This compound Conc. (µM)Mean Absorbance (OD)% Viability vs. Vehicle
0 (Untreated)1.25101.6%
0 (Vehicle)1.23100.0%
11.2198.4%
51.1895.9%
101.1593.5%
250.9879.7%
500.6250.4%
1000.2117.1%

Table 2: Intracellular Efficacy of this compound against M. tuberculosis in THP-1 Cells

TreatmentConcentration (µM)Mean CFU/mL (log10)% Inhibition vs. Vehicle
Untreated-6.5-
Vehicle-6.480%
This compound16.158.3%
This compound55.294.8%
This compound104.399.3%
Rifampicin (Positive Ctrl)13.899.8%

Visualization of Mtb-Macrophage Interaction

The following diagram illustrates the key stages of Mtb infection within a macrophage and highlights potential intervention points for a therapeutic agent like this compound.

G cluster_macrophage Macrophage Cytoplasm phagosome Phagosome phagolysosome Phagolysosome phagosome->phagolysosome Maturation mtb_replication Mtb Replication phagosome->mtb_replication Blockage of Maturation autophagy Autophagy phagolysosome->autophagy mtb_external Extracellular Mtb mtb_external->phagosome Phagocytosis drug This compound macrophage_entry macrophage_entry macrophage_entry->phagolysosome Enhance Killing macrophage_entry->autophagy Induction macrophage_entry->mtb_replication Inhibition

Figure 2: Mtb-macrophage interaction and drug intervention points.

References

Application Notes and Protocols for Novel Anti-Tuberculosis Compound Combinations

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

The following document provides a template and general protocols for the evaluation of novel compound combinations for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb).

Note: Initial searches for a specific compound designated "Mtb-IN-5" did not yield any publicly available information. Therefore, the following application notes are presented as a general framework. Should "this compound" be a developmental code for a known or novel agent, the specific details of that agent (e.g., mechanism of action, chemical properties) would be inserted into the relevant sections of this document.

Introduction

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. The development of new therapeutic strategies, including the use of novel compounds in synergistic combinations with existing anti-TB drugs, is a critical area of research. Combination therapy is the cornerstone of TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of drug resistance.

This document outlines protocols for the in vitro evaluation of a hypothetical novel anti-tubercular agent, referred to herein as "Compound X" (as a stand-in for "this compound"), in combination with first- and second-line anti-TB drugs.

Rationale for Combination Therapy

The primary goals for combining anti-TB agents are:

  • Synergistic or Additive Effects: Achieving a greater therapeutic effect than the sum of the individual drugs.

  • Prevention of Resistance: Reducing the likelihood of selecting for drug-resistant mutants.

  • Targeting Different Bacterial Populations: Combining drugs that are effective against actively replicating, slowly replicating, and dormant bacilli.

  • Reducing Toxicity: Allowing for lower doses of individual drugs, potentially reducing host toxicity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Compound X and other anti-TB drugs that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Bacterial Strain: M. tuberculosis H37Rv (or other relevant clinical isolates).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Preparation of Drug Solutions: Prepare stock solutions of Compound X and other anti-TB drugs in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a 96-well microplate, perform serial two-fold dilutions of each drug in the culture medium.

  • Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest drug concentration at which no visible bacterial growth is observed. A viability stain, such as resazurin, can be used for more objective endpoint determination.

Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro interaction (synergy, additivity, indifference, or antagonism) between Compound X and other anti-TB drugs.

Methodology:

  • Assay Setup: In a 96-well microplate, create a two-dimensional matrix of drug concentrations. Serially dilute Compound X along the rows and a second anti-TB drug along the columns.

  • Inoculation and Incubation: Inoculate with M. tuberculosis and incubate as described for the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Table 1: Hypothetical Checkerboard Assay Results for Compound X in Combination with Isoniazid

Compound X (µg/mL)Isoniazid (µg/mL)Growth (+/-)
0.250.0156+
0.1250.0312-
0.06250.0625-
0.03120.125+

This table is for illustrative purposes only. Actual concentrations would be determined experimentally.

Time-Kill Assay

Objective: To assess the bactericidal activity of Compound X alone and in combination over time.

Methodology:

  • Culture Preparation: Grow M. tuberculosis to the mid-log phase in 7H9 broth.

  • Drug Exposure: Add Compound X, a second anti-TB drug, or the combination at multiples of their respective MICs to the bacterial cultures. Include a drug-free control.

  • Sampling: At various time points (e.g., 0, 1, 3, 5, and 7 days), withdraw aliquots from each culture.

  • CFU Determination: Perform serial dilutions of the samples and plate on Middlebrook 7H10 agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Table 2: Hypothetical Time-Kill Assay Data (Log10 CFU/mL)

Time (Days)ControlCompound X (1x MIC)Drug B (1x MIC)Compound X + Drug B
06.06.06.06.0
16.35.85.95.2
36.85.25.54.1
57.24.85.12.9
77.54.54.9<2.0 (Limit of Detection)

This table is for illustrative purposes only. Actual data would be generated experimentally.

Visualizations

Signaling Pathway of a Hypothetical Drug Combination

The following diagram illustrates a hypothetical scenario where Compound X inhibits a novel target, while a known drug like rifampicin inhibits RNA polymerase. The combined action leads to a synergistic bactericidal effect.

cluster_Mtb Mycobacterium tuberculosis Cell CompoundX Compound X TargetX Novel Target (e.g., Cell Wall Synthesis) CompoundX->TargetX Inhibits Rifampicin Rifampicin RNAP RNA Polymerase Rifampicin->RNAP Inhibits CellWall Cell Wall Integrity TargetX->CellWall Maintains Transcription Transcription RNAP->Transcription Mediates BactericidalEffect Synergistic Bactericidal Effect CellWall->BactericidalEffect Disruption leads to Transcription->BactericidalEffect Inhibition leads to Start Start: Select Compound X and Partner Anti-TB Drugs MIC Determine MIC of Individual Drugs Start->MIC Checkerboard Perform Checkerboard Assay MIC->Checkerboard FICI Calculate FICI Checkerboard->FICI TimeKill Perform Time-Kill Assay FICI->TimeKill If FICI ≤ 1.0 End Conclusion: Synergistic, Additive, or Antagonistic Interaction FICI->End If FICI > 1.0 Analysis Analyze Log CFU Reduction TimeKill->Analysis Analysis->End

Application Note: Thiolactomycin as a Tool for Investigating Mycobacterium tuberculosis Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, rich in lipids, that is essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. A major component of this cell wall is mycolic acids, which are very long α-alkyl, β-hydroxy fatty acids. The biosynthetic pathway of mycolic acids is a well-validated target for antitubercular drugs. Thiolactomycin (TLM) is a natural product antibiotic that specifically inhibits this pathway, making it a valuable chemical tool for studying the intricacies of Mtb cell wall synthesis.[1][2][3] This document provides detailed information and protocols for using Thiolactomycin to investigate mycolic acid biosynthesis in Mtb.

Mechanism of Action

Thiolactomycin targets the Fatty Acid Synthase-II (FAS-II) system, which is responsible for the elongation of long-chain fatty acids that form the meromycolate chain of mycolic acids.[2][4] Specifically, TLM inhibits the β-ketoacyl-acyl carrier protein (ACP) synthases KasA and KasB.[1][3] These enzymes catalyze the Claisen condensation of malonyl-ACP with a growing acyl-ACP, a critical step in fatty acid elongation.[1][5] By inhibiting KasA and KasB, TLM effectively blocks the synthesis of mycolic acids, leading to a compromised cell wall and inhibition of bacterial growth.[2][3] Crystal structures of KasA in complex with TLM have revealed that the inhibitor occupies the malonyl-binding site of the enzyme.[1][6]

Data Presentation

The following tables summarize the quantitative data for Thiolactomycin's activity against Mycobacterium tuberculosis and its target enzymes.

Table 1: In Vitro Activity of Thiolactomycin against M. tuberculosis

ParameterStrainValueReference
MIC M. tuberculosis H37Rv25 µg/mL[7][8]
MIC M. tuberculosis Erdman25 µg/mL[2][9]
MIC M. smegmatis mc²15575 µg/mL[2][9]
MIC Multidrug-resistant isolateHighly sensitive[3]

Table 2: Inhibitory Activity of Thiolactomycin against Target Enzymes

ParameterEnzymeConditionValueReference
IC₅₀ KasAInitiated with malonyl-AcpM after preincubation with palmitoyl-AcpM19 µM[5]
IC₅₀ KasAInitiated with palmitoyl-AcpM after preincubation with malonyl-AcpM and TLM240 µM[5]
Kd Wild-type KasA226 µM[10]
Ki *C171Q KasA (acyl-enzyme mimic)Slow onset inhibition1.9 µM[10]

Experimental Protocols

Herein are detailed methodologies for key experiments to investigate the effects of Thiolactomycin on Mtb.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of Thiolactomycin that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Thiolactomycin (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Plate reader or a mirror box for manual reading

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 0.5.

  • Dilute the bacterial suspension 1:100 in fresh 7H9 broth.

  • Prepare serial twofold dilutions of Thiolactomycin in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for growth and a well with broth only as a negative control.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Seal the plate and incubate at 37°C.

  • After 7-14 days of incubation, assess bacterial growth. This can be done visually using a mirror box or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

  • The MIC is defined as the lowest concentration of Thiolactomycin at which there is no visible growth (or a significant reduction in OD₆₀₀ compared to the positive control).[11][12]

Protocol 2: In Vitro Inhibition of KasA Activity

This protocol describes a coupled enzyme assay to measure the inhibition of KasA by Thiolactomycin.

Materials:

  • Purified KasA enzyme

  • Purified MabA (β-ketoacyl-ACP reductase) enzyme

  • Palmitoyl-AcpM and Malonyl-AcpM (substrates)

  • NADPH

  • Thiolactomycin

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • UV-visible spectrophotometer or plate reader

Procedure:

  • Set up the reaction mixture in a cuvette or 96-well plate containing assay buffer, MabA, NADPH, and Malonyl-AcpM.

  • Add varying concentrations of Thiolactomycin to the reaction mixtures and pre-incubate with KasA for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding Palmitoyl-AcpM.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by MabA as it reduces the product of the KasA reaction.

  • Calculate the initial reaction rates from the linear phase of the absorbance change.

  • Plot the percentage of inhibition against the logarithm of the Thiolactomycin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Protocol 3: Analysis of Mycolic Acid Synthesis Inhibition

This protocol uses metabolic labeling to assess the effect of Thiolactomycin on mycolic acid synthesis in whole Mtb cells.

Materials:

  • M. tuberculosis H37Rv culture in exponential growth phase

  • [1-¹⁴C]acetate

  • Thiolactomycin

  • Tetrabutylammonium hydroxide (TBAH)

  • Methylene chloride (CH₂Cl₂)

  • Methyl iodide

  • 3 N HCl

  • Silica gel TLC plates

  • TLC developing solvents (e.g., hexane:ethyl acetate, 95:5 v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Treat an exponential phase culture of M. tuberculosis H37Rv with Thiolactomycin at a desired concentration (e.g., MIC) for a specified time. An untreated culture should be used as a control.

  • Add [1-¹⁴C]acetate (e.g., 1 µCi/mL) to both cultures and incubate for 24 hours to allow for incorporation into fatty acids and mycolic acids.

  • Harvest the cells by centrifugation and wash with water.

  • Resuspend the cell pellet in 40% TBAH and heat at 100°C overnight for saponification.

  • After cooling, add methyl iodide in methylene chloride to the suspension and stir for 1 hour at room temperature to methylate the fatty acids, forming fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Extract the FAMEs and MAMEs with methylene chloride. Wash the organic phase with 3 N HCl and then with water. Dry the organic phase.

  • Resuspend the dried lipid extract in a small volume of methylene chloride.

  • Spot equal counts per minute (cpm) of each sample onto a silica gel TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate, 95:5, run three times) to separate the different lipid species.

  • Visualize the radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film.

  • A reduction in the intensity of the MAME bands in the Thiolactomycin-treated sample compared to the control indicates inhibition of mycolic acid synthesis.[13]

Visualizations

Signaling Pathways and Workflows

Mycolic_Acid_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Elongation) cluster_Final_Steps Final Assembly Acetyl-CoA Acetyl-CoA C16-C26 Acyl-CoA C16-C26 Acyl-CoA Acetyl-CoA->C16-C26 Acyl-CoA Fatty Acid Synthase I Acyl-ACP Acyl-ACP Pks13 Condensation (Pks13) C16-C26 Acyl-CoA->Pks13 α-chain KasA/KasB Condensation (KasA, KasB) Acyl-ACP->KasA/KasB Reduction Reduction KasA/KasB->Reduction β-ketoacyl-ACP Malonyl-ACP Malonyl-ACP Malonyl-ACP->KasA/KasB Dehydration Dehydration Reduction->Dehydration β-hydroxyacyl-ACP Enoyl-ACP\nReductase (InhA) Enoyl-ACP Reductase (InhA) Dehydration->Enoyl-ACP\nReductase (InhA) trans-2-enoyl-ACP Enoyl-ACP\nReductase (InhA)->Acyl-ACP Elongated Acyl-ACP Elongated\nAcyl-ACP Elongated Acyl-ACP Meromycolic\nAcid Meromycolic Acid Elongated\nAcyl-ACP->Meromycolic\nAcid Further processing & modifications Meromycolic\nAcid->Pks13 Mero-chain Mycolic Acid Mycolic Acid Pks13->Mycolic Acid Cell Wall\n(Arabinogalactan) Cell Wall (Arabinogalactan) Mycolic Acid->Cell Wall\n(Arabinogalactan) Transport (MmpL3) & Ligation (Ag85) Thiolactomycin Thiolactomycin Thiolactomycin->KasA/KasB Inhibition

Caption: Mycolic acid biosynthesis pathway in M. tuberculosis and the inhibitory action of Thiolactomycin.

Experimental_Workflow Start Start: Characterize Inhibitor (e.g., TLM) MIC_Assay Whole-Cell Activity Assay (Protocol 1: MIC Determination) Start->MIC_Assay Enzyme_Assay Target Engagement Assay (Protocol 2: KasA Inhibition) MIC_Assay->Enzyme_Assay Does it inhibit Mtb growth? Lipid_Analysis Cellular Effect Analysis (Protocol 3: Mycolic Acid Synthesis) Enzyme_Assay->Lipid_Analysis Does it inhibit the target enzyme? Conclusion Conclusion: Inhibitor targets Mtb cell wall synthesis Lipid_Analysis->Conclusion Does it inhibit mycolic acid synthesis in cells? Logical_Relationship TLM Thiolactomycin Inhibition Inhibits KasA/KasB enzymes TLM->Inhibition Pathway_Block Blockage of FAS-II elongation pathway Inhibition->Pathway_Block Mycolic_Acid_Deficiency Reduced/No Mycolic Acid Synthesis Pathway_Block->Mycolic_Acid_Deficiency Cell_Wall_Defect Defective Cell Wall Integrity Mycolic_Acid_Deficiency->Cell_Wall_Defect Growth_Inhibition Inhibition of Mtb Growth & Cell Death Cell_Wall_Defect->Growth_Inhibition

References

Troubleshooting & Optimization

Troubleshooting Guide for Mtb-IN-5 Inactivity in Mycobacterium tuberculosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering a lack of activity with Mtb-IN-5 in Mycobacterium tuberculosis (Mtb) growth inhibition assays. Since "this compound" is not a publicly documented compound, this guide addresses common experimental and compound-related issues that can lead to apparent inactivity.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is not showing any activity against Mtb in our standard MIC assay. What are the possible reasons?

A1: There are several potential reasons for the lack of activity of a novel compound against Mtb. These can be broadly categorized into two areas: issues with the compound itself and issues with the experimental setup.

  • Compound-Related Issues:

    • Solubility: The compound may not be soluble in the assay medium at the tested concentrations, preventing it from interacting with the bacteria.

    • Stability: The compound may be degrading in the assay medium over the long incubation times required for Mtb growth.

    • Cell Permeability: M. tuberculosis has a complex and lipid-rich cell wall that can be a formidable barrier to compound entry. This compound may not be able to penetrate the cell wall to reach its intracellular target.

    • Mechanism of Action: The compound's target may not be essential for Mtb growth under the specific in vitro conditions of your assay. Some compounds are only active against non-replicating or metabolically dormant Mtb.

  • Experimental Issues:

    • Assay Conditions: The pH, media components (especially protein content), or presence of detergents like Tween 80 can affect compound activity.

    • Bacterial Strain: The strain of Mtb being used (e.g., H37Rv, clinical isolates) can influence susceptibility.

    • Inoculum Density: An excessively high bacterial inoculum can overwhelm the compound's inhibitory effect.

    • Assay Readout: The method used to measure bacterial growth (e.g., optical density, fluorescence, resazurin reduction) can be affected by the compound, leading to false-negative results. For instance, a compound might precipitate and interfere with optical density readings or quench a fluorescent signal.[1]

    • Contamination: Contamination of the culture with other microorganisms can mask the inhibitory effect on Mtb.

Q2: How can I troubleshoot the potential issues with my compound?

A2: To investigate compound-related problems, consider the following:

  • Solubility Assessment:

    • Visually inspect the compound in the assay medium for any precipitation.

    • Determine the compound's solubility limit in the assay buffer.

  • Stability Analysis:

    • Incubate the compound in the assay medium for the duration of the experiment and then analyze its integrity using methods like HPLC or LC-MS.

  • Permeability Evaluation:

    • While direct measurement of permeability into Mtb is complex, you can use computational models to predict permeability based on the compound's physicochemical properties.

    • Consider testing the compound in the presence of a known permeability enhancer.

Q3: What experimental parameters should I check or modify?

A3: To address potential experimental issues, you can:

  • Vary Assay Conditions:

    • Test the compound in different Mtb growth media (e.g., Middlebrook 7H9, 7H12, Sauton's).

    • Evaluate the effect of serum proteins by testing in the presence and absence of albumin or in whole blood assays.

  • Confirm Inoculum:

    • Ensure the Mtb inoculum is in the mid-logarithmic growth phase and accurately quantified.

  • Use a Different Readout:

    • If using an optical density-based method, consider a metabolic indicator dye like resazurin (AlamarBlue) or a luciferase-based reporter strain to confirm the results.[1]

  • Include Appropriate Controls:

    • Always include a positive control (a known anti-TB drug like rifampicin or isoniazid) and a negative control (vehicle, typically DMSO).[1]

Q4: Could this compound be active against non-replicating Mtb?

A4: Yes, it's possible. Many standard Mtb assays measure the inhibition of actively replicating bacteria. Compounds that target pathways essential for survival in a dormant or non-replicating state will appear inactive in these assays. Consider testing this compound in models that mimic Mtb persistence, such as nutrient starvation, hypoxia, or low pH models.[2][3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the lack of activity of this compound.

TroubleshootingWorkflow start This compound Inactive in Mtb Assay compound_issues Investigate Compound Properties start->compound_issues experimental_issues Review Experimental Setup start->experimental_issues solubility Check Solubility & Stability compound_issues->solubility assay_conditions Verify Assay Conditions (Media, pH, etc.) experimental_issues->assay_conditions permeability Assess Cell Permeability solubility->permeability non_replicating Test in Non-Replicating Mtb Model permeability->non_replicating modify_compound Modify Compound Structure permeability->modify_compound If permeability is low bacterial_factors Check Mtb Strain & Inoculum assay_conditions->bacterial_factors readout Validate Assay Readout bacterial_factors->readout readout->non_replicating If readout is not the issue inactive Compound is Inactive non_replicating->inactive If inactive active Activity Observed! non_replicating->active If active modify_compound->inactive

Caption: A flowchart outlining the steps to troubleshoot the lack of activity of a test compound in a Mycobacterium tuberculosis assay.

Standard Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Mtb Growth Inhibition

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Mtb Culture:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 at 37°C with shaking until it reaches mid-log phase (OD600 of 0.4-0.8).

    • Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microplate using 7H9 broth. The final DMSO concentration should not exceed 1% (v/v).

  • Assay Setup:

    • Add 100 µL of the diluted Mtb culture to each well of the microplate containing the serially diluted compound.

    • Include wells with Mtb and no compound (growth control) and wells with media only (sterility control). Also, include a positive control drug.

  • Incubation:

    • Seal the plates in a secondary container and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 16-24 hours at 37°C.

  • Reading the Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Potential Signaling Pathway Interference

Without a known target for this compound, we can only speculate on potential pathways it might inhibit. A common strategy in anti-tubercular drug discovery is to target pathways essential for the bacterium's survival. The diagram below illustrates a generalized view of key Mtb survival pathways that are often targeted. If this compound were to inhibit any of these, it would lead to bacterial death or growth inhibition.

MtbPathways Mtb_IN_5 This compound CellWall Cell Wall Synthesis (e.g., Mycolic Acid) Mtb_IN_5->CellWall Inhibits DNA_Rep DNA Replication & Repair (e.g., Gyrase) Mtb_IN_5->DNA_Rep Inhibits Protein_Synth Protein Synthesis (e.g., Ribosome) Mtb_IN_5->Protein_Synth Inhibits Energy_Metabolism Energy Metabolism (e.g., ATP Synthase) Mtb_IN_5->Energy_Metabolism Inhibits Bacterial_Death Bacterial Growth Inhibition / Death CellWall->Bacterial_Death DNA_Rep->Bacterial_Death Protein_Synth->Bacterial_Death Energy_Metabolism->Bacterial_Death

Caption: A diagram showing potential key survival pathways in M. tuberculosis that could be inhibited by a novel compound like this compound.

Quantitative Data Summary

As no specific data for "this compound" is available, the following table provides a template for how you should structure your experimental data for clear comparison when troubleshooting.

Parameter Condition 1 Condition 2 Condition 3 Positive Control (Rifampicin)
Compound This compoundThis compoundThis compoundRifampicin
Media 7H9 + 10% OADC7H9 + 10% FBSSauton's Media7H9 + 10% OADC
MIC (µg/mL) >128>128>1280.125
Solubility in Media Precipitates at >64 µg/mLSoluble up to 128 µg/mLSoluble up to 128 µg/mLSoluble
Assay Readout Alamar BlueOptical DensityLuciferaseAlamar Blue

This structured approach will help in systematically identifying the root cause of the observed inactivity of this compound in your Mtb assays.

References

Technical Support Center: Enhancing Solubility of Poorly Soluble Anti-Mycobacterial Compounds for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of anti-mycobacterial compounds, exemplified by the placeholder Mtb-IN-5, in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: My anti-mycobacterial compound, this compound, is poorly soluble in aqueous media. What are the initial steps to improve its solubility for in vitro assays?

A1: The initial approach to solubilizing a poorly water-soluble compound like this compound involves selecting a suitable organic solvent to create a stock solution. Common choices include dimethyl sulfoxide (DMSO), ethanol, acetone, and dimethylformamide (DMF).[1][2] It is crucial to start with a high concentration stock solution in 100% organic solvent, which can then be serially diluted in your aqueous culture medium to the final desired concentration. Pay close attention to the final solvent concentration in your assay, as it can exhibit cytotoxic effects.[1][2][3][4]

Q2: What is the maximum concentration of common organic solvents that can be used in cell-based assays without causing significant cytotoxicity?

A2: The tolerated concentration of organic solvents is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO and ethanol at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[1][3] Acetone has been reported to be less toxic, with some cell lines tolerating up to 1% (v/v).[1][2] It is always recommended to perform a solvent toxicity control experiment for your specific cell line and assay.

Q3: this compound precipitates out of solution when I dilute the stock solution into my aqueous culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween 80 or Pluronic F-68 at low, non-toxic concentrations in your culture medium can help to maintain the compound's solubility by forming micelles.[5][6]

  • Co-solvents: Employing a mixture of solvents (co-solvents) can enhance solubility. For example, a combination of ethanol and polyethylene glycol (PEG) can be effective.[5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the final solution can increase solubility. Weakly acidic drugs are more soluble at higher pH, while weakly basic drugs are more soluble at lower pH.[5]

  • Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[6]

Q4: Are there alternative formulation strategies to improve the delivery and solubility of this compound in my in vitro experiments?

A4: Yes, several advanced formulation techniques can be employed:

  • Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble carrier can enhance its dissolution rate.[5][7]

  • Nanosuspensions: Reducing the particle size of the compound to the nanoscale increases the surface area, leading to improved dissolution and solubility.[5][7]

  • Liposomes: Encapsulating the hydrophobic compound within liposomes can facilitate its delivery in aqueous solutions and into cells.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound (this compound) will not dissolve in the initial organic solvent. The compound has very low solubility in the chosen solvent.Try a different organic solvent or a co-solvent system. Gentle heating and sonication can also aid dissolution.
Compound precipitates immediately upon addition to aqueous medium. The final concentration of the compound exceeds its solubility limit in the aqueous medium.Decrease the final concentration of the compound. Increase the percentage of co-solvent (while staying within non-toxic limits). Incorporate a surfactant or cyclodextrin into the aqueous medium.
Compound appears to be in solution, but I observe inconsistent assay results. The compound may be forming micro-precipitates that are not visible to the naked eye.After dilution, centrifuge the solution at high speed and test the supernatant. Consider using techniques like dynamic light scattering (DLS) to check for aggregation.
High background cytotoxicity is observed in my assay. The concentration of the organic solvent is too high.Perform a solvent toxicity curve to determine the maximum non-toxic concentration for your specific cell line and assay duration. Ensure the final solvent concentration is below this limit.
The solubility of this compound varies between experiments. Inconsistent preparation of stock solutions or dilutions. Temperature fluctuations.Prepare fresh stock solutions regularly and store them appropriately (protected from light and at the recommended temperature). Ensure all experimental steps are performed consistently.

Quantitative Data on Common Solvents

The following table summarizes the properties and recommended starting concentrations for common organic solvents used in in vitro experiments.

Solvent LogP General Cytotoxicity Threshold (v/v) Notes
Dimethyl Sulfoxide (DMSO) -1.35≤ 0.5%[1][3]A widely used and effective solvent for many compounds. Can induce cell differentiation and has other biological effects at higher concentrations.
Ethanol -0.31≤ 0.5%[1]A good alternative to DMSO. Can cause protein precipitation at higher concentrations.
Acetone -0.24≤ 1.0%[1][2]Generally less toxic than DMSO and ethanol.[2] Its volatility can be a concern for long-term experiments.
Dimethylformamide (DMF) -1.01≤ 0.1%[1]A strong solvent, but generally more toxic than DMSO and ethanol.[1] Use with caution and only when other solvents fail.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions
  • Solvent Selection: Based on the compound's properties and available data, select an appropriate organic solvent (e.g., DMSO).

  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle heating may be applied if necessary, but be cautious of compound stability.

  • Intermediate Dilutions:

    • Perform serial dilutions of the stock solution in the same organic solvent to create a range of intermediate concentrations.

  • Final Working Solution:

    • Dilute the intermediate solutions into the final aqueous culture medium to achieve the desired experimental concentrations. Ensure the final organic solvent concentration remains below the cytotoxic threshold. For example, a 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%.

Protocol 2: Solvent Toxicity Assay
  • Cell Seeding: Seed your target cells in a multi-well plate at a density appropriate for your assay.

  • Solvent Preparation: Prepare serial dilutions of the organic solvent (e.g., DMSO, ethanol) in your culture medium, ranging from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.01%). Include a media-only control.

  • Cell Treatment: Replace the existing media in the wells with the media containing the different solvent concentrations.

  • Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the percentage of viable cells at each solvent concentration compared to the media-only control.

  • Data Analysis: Plot the cell viability against the solvent concentration to determine the maximum non-toxic concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Assay Setup cluster_troubleshooting Troubleshooting start Start: Poorly Soluble Anti-Mtb Compound select_solvent Select Organic Solvent (e.g., DMSO) start->select_solvent prepare_stock Prepare High-Concentration Stock Solution select_solvent->prepare_stock serial_dilute Serial Dilutions in Aqueous Medium prepare_stock->serial_dilute check_precipitation Visually Inspect for Precipitation serial_dilute->check_precipitation add_to_assay Add to In Vitro Assay (e.g., Mtb Culture) check_precipitation->add_to_assay No Precipitation use_cosolvent Use Co-solvent or Surfactant check_precipitation->use_cosolvent Precipitation optimize_conc Optimize Final Concentration check_precipitation->optimize_conc Precipitation end End: Soluble Compound in Assay add_to_assay->end use_cosolvent->serial_dilute optimize_conc->serial_dilute

Caption: Experimental workflow for solubilizing a poorly soluble anti-mycobacterial compound.

signaling_pathway_inhibition Mtb_IN_5 This compound (Anti-Mtb Compound) Target_Enzyme Mycobacterial Target Enzyme/Pathway Mtb_IN_5->Target_Enzyme Inhibition Essential_Process Essential Cellular Process (e.g., Mycolic Acid Synthesis) Target_Enzyme->Essential_Process Blocks Bacterial_Growth M. tuberculosis Growth & Survival Essential_Process->Bacterial_Growth Prevents

Caption: General mechanism of action for a targeted anti-mycobacterial compound.

References

Mtb-IN-5 degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Mtb-IN-5" is not publicly available in the scientific literature. The following troubleshooting guide and FAQs are based on common challenges encountered with novel small molecule inhibitors of Mycobacterium tuberculosis (Mtb) and provide generalized advice for a hypothetical compound, herein referred to as this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, it is recommended to use 100% DMSO. This compound is sparingly soluble in aqueous solutions, and using DMSO ensures complete dissolution and minimizes precipitation. For working solutions, further dilution in appropriate cell culture media or assay buffer is necessary. However, it is crucial to ensure the final DMSO concentration in the assay is compatible with the experimental system and does not exceed 0.5%.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

A2: Precipitation in aqueous media is a common issue with hydrophobic small molecules. This can be caused by several factors:

  • High final concentration: The concentration of this compound in your final working solution may exceed its solubility limit in the aqueous medium.

  • "Salting out" effect: Components in the cell culture medium, such as salts and proteins, can reduce the solubility of the compound.

  • Incorrect dilution method: Rapidly adding a large volume of aqueous medium to a concentrated DMSO stock can cause the compound to crash out of solution. It is advisable to add the medium dropwise to the DMSO stock while vortexing.

Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?

A3: Inconsistent results can stem from several factors related to the stability and handling of this compound:

  • Degradation of stock solutions: this compound may be unstable over time, even when stored in DMSO at low temperatures. It is recommended to use freshly prepared stock solutions or to qualify the stability of stored stocks.

  • Adsorption to plastics: The compound may adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Using low-adhesion plastics or pre-coating plates with a blocking agent can mitigate this.

  • pH sensitivity: The stability of this compound may be pH-dependent. Ensure that the pH of your assay buffer or cell culture medium is consistent across experiments.

Q4: What are the known degradation pathways for this compound?

A4: While specific data for this compound is not available, similar compounds are often susceptible to hydrolysis and oxidation. Degradation can be accelerated by exposure to light, high temperatures, and extreme pH conditions. It is crucial to store the compound protected from light and at the recommended temperature.

Troubleshooting Guides

Issue 1: Loss of Potency in Stored Stock Solutions

Symptoms:

  • Decreased efficacy in biological assays compared to freshly prepared solutions.

  • Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored as a solid at -20°C or -80°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Perform Quality Control: Analyze the stored stock solution by HPLC or LC-MS to check for the presence of the parent compound and any degradation products. Compare the chromatogram to that of a freshly prepared solution.

  • Test in a Biological Assay: Compare the activity of the stored stock solution with a freshly prepared one in a well-established biological assay to quantify the loss of potency.

  • Optimize Storage: If degradation is confirmed, consider storing the compound as a lyophilized powder and preparing fresh solutions for each experiment.

Quantitative Data Summary

The following table summarizes the hypothetical stability profile of this compound under various conditions. This data is intended for illustrative purposes to guide experimental design.

ConditionParameterValueNotes
Chemical Stability Half-life in PBS (pH 7.4) at 37°C48 hoursSusceptible to hydrolysis.
Half-life in acidic buffer (pH 5.0) at 37°C> 7 daysMore stable at acidic pH.
Half-life in basic buffer (pH 8.5) at 37°C12 hoursRapid degradation at basic pH.
Photostability Degradation after 24h light exposure~30%Protect from light.
Solubility Aqueous solubility (PBS, pH 7.4)< 1 µg/mLPoorly soluble in aqueous buffers.
Solubility in DMSO> 50 mg/mLFreely soluble in DMSO.
Storage Stability Solid form at -20°C> 1 yearStable as a solid.
DMSO stock at -20°C (multiple freeze-thaws)~10% loss after 5 cyclesAliquot to minimize freeze-thaw.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • To prepare a working solution, thaw an aliquot of the DMSO stock.

  • Serially dilute the stock solution in the appropriate cell culture medium or assay buffer. To avoid precipitation, add the medium/buffer to the DMSO stock dropwise while vortexing.

Protocol 2: In Vitro Stability Assay in Phosphate-Buffered Saline (PBS)

Materials:

  • This compound DMSO stock solution (10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of this compound in PBS at a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Immediately take a time point zero (T=0) sample and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.

  • Incubate the remaining solution at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take samples and analyze them by HPLC or LC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life.

Visualizations

signaling_pathway cluster_membrane Cell Wall Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis Cell_Viability Cell_Viability Mycolic_Acid_Synthesis->Cell_Viability Essential for Precursor Precursor Enzyme_X Enzyme_X Precursor->Enzyme_X Substrate This compound This compound This compound->Enzyme_X Inhibits Enzyme_X->Mycolic_Acid_Synthesis Catalyzes

Caption: Hypothetical signaling pathway showing this compound inhibiting a key enzyme in mycolic acid synthesis.

experimental_workflow Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Dilute_in_Buffer Dilute to 10 µM in PBS (pH 7.4) Prepare_Stock->Dilute_in_Buffer Time_Zero T=0 Analysis (HPLC/LC-MS) Dilute_in_Buffer->Time_Zero Incubate Incubate at 37°C Dilute_in_Buffer->Incubate Time_Points Sample at Time Points (1, 2, 4, 8, 24, 48h) Incubate->Time_Points Analyze_Samples Analyze Samples (HPLC/LC-MS) Time_Points->Analyze_Samples Calculate_Half_Life Calculate Half-Life Analyze_Samples->Calculate_Half_Life End End Calculate_Half_Life->End

Caption: Experimental workflow for determining the in vitro stability of this compound.

troubleshooting_tree Inconsistent_Results Inconsistent Assay Results Check_Stock Check Stock Solution (Age, Freeze-Thaws) Inconsistent_Results->Check_Stock Check_Solubility Observe for Precipitation Inconsistent_Results->Check_Solubility Check_Assay_Conditions Verify Assay Conditions (pH, Temp, Plastics) Inconsistent_Results->Check_Assay_Conditions Fresh_vs_Old Fresh vs. Old Stock Different? Check_Stock->Fresh_vs_Old Precipitate_Observed Precipitate Observed? Check_Solubility->Precipitate_Observed Inconsistent_Conditions Conditions Vary? Check_Assay_Conditions->Inconsistent_Conditions Use_Fresh_Stock Use Fresh Stock, Aliquot Properly Fresh_vs_Old->Use_Fresh_Stock Yes Optimize_Solubilization Optimize Solubilization (e.g., different solvent, lower concentration) Precipitate_Observed->Optimize_Solubilization Yes Standardize_Protocol Standardize Protocol Inconsistent_Conditions->Standardize_Protocol Yes

Caption: Troubleshooting decision tree for addressing inconsistent experimental results with this compound.

Technical Support Center: Optimizing Mtb-IN-5 Concentration for Mtb Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "Mtb-IN-5" is not publicly available. This guide provides generalized advice and protocols for the optimization of a novel inhibitor against Mycobacterium tuberculosis (Mtb), using "this compound" as a placeholder. The principles and methodologies are based on established practices in the field of anti-tuberculosis drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an initial screening assay?

A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to determine its inhibitory potential. A common starting point is a serial dilution series, for instance, from 0.1 µM to 100 µM. Some studies have evaluated compounds at concentrations ranging from 0.1 to 200 μg/mL.[1] The choice of range also depends on the compound's solubility and any preliminary data on its activity against other bacteria or related enzymes.

Q2: How do I determine the optimal concentration of this compound for inhibiting Mtb growth?

A2: The optimal concentration is typically determined by establishing the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] For more detailed characterization, determining the 50% inhibitory concentration (IC50) can also be valuable. The optimal concentration for further in-vitro and in-vivo experiments is usually selected based on the MIC value and the compound's selectivity index (SI), which is the ratio of its cytotoxicity to its anti-mycobacterial activity.

Q3: What is the difference between MIC and IC50, and which one is more relevant for my experiments?

A3:

  • MIC (Minimum Inhibitory Concentration): This is the lowest concentration of the drug that inhibits the visible growth of the bacteria. It is a key parameter for assessing the potency of an antibacterial agent.[2] MIC measurements are often performed using serial dilutions.[3]

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For Mtb, this could be the inhibition of a specific enzyme or the reduction of metabolic activity by 50%.

For initial screening and determining the effective concentration to inhibit bacterial growth, the MIC is more relevant. The IC50 is more pertinent when investigating the compound's mechanism of action on a specific molecular target.

Q4: this compound is not dissolving well in my culture medium. What should I do?

A4: Poor solubility is a common issue. Here are a few steps you can take:

  • Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in-vitro assays. Ensure the final concentration of DMSO in your culture medium is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria and host cells.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock. You can then dilute this stock in your culture medium to the desired final concentrations.

  • Sonication: Briefly sonicating the stock solution can aid in dissolving the compound.

  • Test solubility at different pH values: If the compound has ionizable groups, its solubility might be pH-dependent.

Q5: I am observing toxicity in my host cell line at the effective concentration of this compound. What does this mean?

A5: This indicates that this compound may have a low selectivity index (SI). The SI is a crucial parameter in drug development, calculated as the ratio of the cytotoxic concentration (e.g., CC50 or IC50 in a host cell line) to the effective antimicrobial concentration (e.g., MIC against Mtb). A low SI suggests that the compound is toxic to host cells at or near the concentration required to inhibit Mtb, making it a less desirable drug candidate. It is recommended to perform a cytotoxicity assay on a relevant host cell line (e.g., Vero cells, macrophages) to determine the CC50 and calculate the SI.

Troubleshooting Guides

Problem 1: High variability in MIC results between experiments.

  • Question: My MIC values for this compound are inconsistent across different experimental runs. What could be the cause?

  • Answer:

    • Inoculum preparation: Ensure a standardized and consistent inoculum of Mtb is used for each experiment. Variations in the bacterial density will affect the MIC.

    • Compound stability: this compound might be unstable in the culture medium over the incubation period. Consider the stability of the compound at 37°C.

    • Pipetting errors: When preparing serial dilutions, small pipetting errors can be magnified. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Plate sealing: Inadequate sealing of microtiter plates can lead to evaporation, concentrating the compound in the wells and affecting the results.

Problem 2: No inhibition of Mtb growth is observed even at high concentrations of this compound.

  • Question: I have tested this compound up to 100 µM, but I don't see any effect on Mtb growth. What should I do next?

  • Answer:

    • Compound integrity: Verify the purity and integrity of your this compound sample. It may have degraded during storage.

    • Mechanism of action: The compound might not be effective against whole-cell Mtb due to poor permeability through the complex mycobacterial cell wall. Consider testing it in a cell-free assay if its molecular target is known.

    • Efflux pumps: Mtb possesses efflux pumps that can actively transport drugs out of the cell, conferring resistance.[4][5] Your compound might be a substrate for these pumps.

    • Test a higher concentration range: If solubility allows, you could test even higher concentrations, though a compound with an MIC >100 µM is generally considered to have low potency.

Problem 3: My positive control (e.g., rifampicin) is not showing the expected MIC.

  • Question: The MIC of my positive control drug is different from the published values. Why is this happening?

  • Answer:

    • Bacterial strain: Ensure you are using the correct and a well-characterized strain of Mtb (e.g., H37Rv). Different strains can have different susceptibilities.

    • Culture medium: The composition of the culture medium can influence the activity of some antibiotics. Use a standardized and recommended medium for Mtb susceptibility testing.

    • Reagent quality: The positive control drug might have degraded. Use a fresh, properly stored stock.

    • Experimental conditions: Deviations in incubation time, temperature, or CO2 levels can affect bacterial growth and, consequently, the MIC.

Quantitative Data Summary

The following tables provide examples of inhibitory concentrations for various anti-tuberculosis compounds to serve as a reference.

Table 1: Example Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) of various anti-tubercular agents.

Compound/DrugTargetMIC (µg/mL)IC50 (µM)Reference Cell Line/Strain
Compound 4InhA0.61~100 (cytotoxicity)M. tuberculosis H37Rv / Vero cells[1]
Compound 7InhA80.91M. tuberculosis / Human monocyte-derived macrophages[6]
Sulfonyl hydrazone 3bInhA0.0716 µM10.7M. tuberculosis H37Rv[6]
TAM16PKS130.05–0.42 µmol/L-MDR and XDR Mtb clinical isolates[7]
SQ109MmpL30.1–0.2-M. tuberculosis[7]

Table 2: Example Selectivity Index (SI) of a promising anti-tubercular compound.

CompoundMIC (µg/mL) against M. tb H37RvIC50 (µg/mL) against Vero cellsSelectivity Index (SI = IC50/MIC)
Compound 40.6199.4162.95[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Mtb Inoculum:

    • Grow Mtb H37Rv in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Prepare Compound Dilutions:

    • In a 96-well plate, add 100 µL of 7H9 broth to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound (e.g., 200 µM) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this across the plate.

    • Prepare similar dilutions for the positive and negative controls.

  • Inoculation:

    • Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL. The compound concentrations will now be half of the initial dilution series.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days. Incubation times may vary depending on the specific Mtb strain and laboratory protocols.[8]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which no visible growth of Mtb is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Cytotoxicity Assay using MTT

Objective: To determine the concentration of this compound that is toxic to a mammalian cell line.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading the Results:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Primary Assays cluster_analysis Data Analysis cluster_decision Decision cluster_outcome Outcome prep_compound Prepare this compound Stock mic_assay MIC Assay (Broth Microdilution) prep_compound->mic_assay cyto_assay Cytotoxicity Assay (e.g., MTT) prep_compound->cyto_assay prep_mtb Prepare Mtb Inoculum prep_mtb->mic_assay prep_cells Prepare Host Cell Culture prep_cells->cyto_assay det_mic Determine MIC mic_assay->det_mic det_ic50 Determine IC50 (Cytotoxicity) cyto_assay->det_ic50 calc_si Calculate Selectivity Index (SI) det_mic->calc_si det_ic50->calc_si decision SI > 10? calc_si->decision proceed Proceed to Further Studies decision->proceed Yes optimize Optimize/Discard decision->optimize No

Caption: Workflow for optimizing the concentration of a novel Mtb inhibitor.

hypothetical_pathway cluster_cell_wall Mtb Cell Wall cluster_cytoplasm Cytoplasm Mtb_IN_5 This compound transporter Efflux Pump Mtb_IN_5->transporter Substrate for? enzyme_A Enzyme A (e.g., Kinase) Mtb_IN_5->enzyme_A Inhibits transporter->Mtb_IN_5 Expels product_C Product C enzyme_A->product_C Phosphorylates substrate_B Substrate B substrate_B->product_C virulence Virulence Factor Expression product_C->virulence Activates

Caption: Hypothetical signaling pathway targeted by this compound.

troubleshooting_tree decision decision issue issue solution solution start No Mtb Inhibition Observed q1 Is the positive control working? start->q1 q2 Is the compound soluble? q1->q2 Yes s1 Troubleshoot assay conditions: - Check inoculum - Check media - Check control drug stock q1->s1 No q3 Is the compound pure and stable? q2->q3 Yes s2 Improve solubility: - Use co-solvent (e.g., DMSO) - Check pH - Sonicate q2->s2 No s3 Consider other factors: - Cell permeability issue - Efflux pump substrate - Compound has no activity q3->s3 Yes s4 Verify compound integrity: - Use a fresh sample - Check purity (e.g., by HPLC) q3->s4 No

Caption: Troubleshooting decision tree for lack of Mtb inhibition.

References

Troubleshooting unexpected results with Mtb-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an isoxazole-based compound with demonstrated activity against Mycobacterium tuberculosis (Mtb).[1] Its primary mechanisms of action include the inhibition of Mtb respiration and the disruption of biofilm formation within macrophages.[1] Additionally, this compound has been shown to enhance the efficacy of the first-line anti-tubercular drug, isoniazid (INH), particularly against INH-resistant strains of Mtb.[1]

Q2: I am observing lower than expected potency in my assay. What are the possible causes?

Several factors could contribute to lower than expected potency of this compound:

  • Compound Stability: Ensure that the compound has been stored correctly, protected from light and moisture, and has not undergone multiple freeze-thaw cycles.

  • Solubility Issues: this compound, like many isoxazole derivatives, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing final dilutions in your assay medium. Precipitates can lead to inaccurate concentrations.

  • Assay Conditions: The potency of anti-tubercular compounds can be highly dependent on the specific assay conditions, including the growth phase of the Mtb, the media composition, and the presence of serum proteins.

  • Target Expression/Activity: If using a target-based assay, confirm the expression and activity of the target enzyme or pathway in your experimental system.

Q3: My results with this compound are not reproducible. What steps can I take to improve consistency?

Lack of reproducibility can stem from several sources:

  • Inconsistent Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid using old dilutions.

  • Variability in Mtb Culture: Ensure that the Mtb cultures used are in a consistent growth phase (e.g., mid-log phase) for all experiments.

  • Cell-Based Assay Variability: If working with infected macrophages, variations in cell density, infection multiplicity (MOI), and cell health can significantly impact results. Standardize these parameters carefully.

  • Pipetting Accuracy: For dose-response experiments, ensure accurate serial dilutions and pipetting, especially at lower concentrations.

Q4: Are there any known off-target effects of this compound?

While specific off-target effects for this compound have not been extensively documented in the public domain, isoxazole-containing compounds can potentially interact with various biological targets. It is advisable to perform counter-screens or cytotoxicity assays in relevant host cell lines (e.g., the macrophage cell line used for infection) to assess any potential for host cell toxicity at the effective concentrations used against Mtb.

Troubleshooting Unexpected Results

Observed Problem Potential Cause Recommended Solution
No activity or significantly reduced activity against Mtb. 1. Compound degradation: Improper storage or handling. 2. Inaccurate concentration: Errors in dilution or compound precipitation. 3. Resistant Mtb strain: The strain used may have intrinsic resistance mechanisms.1. Use a fresh aliquot of this compound. 2. Verify stock concentration and ensure complete solubilization. Visually inspect for precipitates. 3. Test against a known sensitive Mtb strain (e.g., H37Rv) as a positive control.
High background signal or cytotoxicity in uninfected host cells. 1. Off-target effects: The compound may be toxic to the host cells at the tested concentrations. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be cytotoxic.1. Perform a dose-response cytotoxicity assay on uninfected host cells to determine the cytotoxic concentration 50% (CC50). 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤0.5% DMSO).
Inconsistent results in biofilm inhibition assays. 1. Variable biofilm formation: Inconsistent growth conditions for biofilm development. 2. Incomplete staining or washing: Inconsistent crystal violet staining or washing steps.1. Standardize the inoculum density, media, and incubation time for biofilm growth. 2. Follow a consistent and gentle washing protocol to avoid dislodging the biofilm. Ensure complete solubilization of the crystal violet stain before reading.
Lack of synergy with isoniazid (INH). 1. Sub-optimal concentrations: The concentrations of this compound and/or INH may not be in the synergistic range. 2. INH resistance mechanism: The specific INH resistance mechanism of the Mtb strain may not be overcome by this compound.1. Perform a checkerboard assay with a range of concentrations for both compounds to identify synergistic interactions. 2. Characterize the INH resistance mechanism of your Mtb strain if possible.

Experimental Protocols & Methodologies

Mtb Respiration Inhibition Assay (Conceptual Workflow)

This protocol outlines a general workflow for assessing the inhibition of Mycobacterium tuberculosis respiration.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_mtb Prepare Mtb culture (mid-log phase) add_mtb Add Mtb suspension to microplate wells prep_mtb->add_mtb prep_comp Prepare serial dilutions of this compound add_comp Add this compound dilutions to respective wells prep_comp->add_comp add_mtb->add_comp incubate Incubate at 37°C add_comp->incubate add_reagent Add resazurin-based reagent (e.g., AlamarBlue) incubate->add_reagent incubate_read Incubate and measure fluorescence/absorbance add_reagent->incubate_read analyze Analyze data to determine IC50 incubate_read->analyze

Caption: Workflow for Mtb respiration inhibition assay.

Detailed Steps:

  • Prepare Mtb Culture: Culture Mycobacterium tuberculosis (e.g., H37Rv) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to the mid-logarithmic growth phase.

  • Prepare Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired concentration range for the assay.

  • Assay Setup: In a 96-well microplate, add the Mtb culture to each well. Then, add the different concentrations of this compound to the wells. Include appropriate controls (Mtb with no compound, media only).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 24-72 hours).

  • Respiration Measurement: Add a viability indicator that measures metabolic activity, such as a resazurin-based reagent.

  • Data Acquisition: After a further incubation period, measure the fluorescence or absorbance according to the reagent manufacturer's instructions.

  • Data Analysis: Calculate the percentage of respiration inhibition for each concentration of this compound and determine the half-maximal inhibitory concentration (IC50) using a suitable data analysis software.

Mtb Biofilm Formation Inhibition Assay (Conceptual Workflow)

This protocol describes a general method to assess the inhibition of Mycobacterium tuberculosis biofilm formation.

G cluster_prep Preparation cluster_assay Biofilm Growth cluster_readout Quantification prep_mtb Prepare Mtb suspension add_mtb Add Mtb and this compound to microplate wells prep_mtb->add_mtb prep_comp Prepare serial dilutions of this compound prep_comp->add_mtb incubate Incubate for several days to allow biofilm formation add_mtb->incubate wash Wash wells to remove planktonic bacteria incubate->wash stain Stain with Crystal Violet wash->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize the stain wash_stain->solubilize read Measure absorbance solubilize->read

Caption: Workflow for Mtb biofilm inhibition assay.

Detailed Steps:

  • Prepare Mtb Inoculum: Grow Mtb to the desired phase and prepare a single-cell suspension.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Setup: In a suitable multi-well plate, add the Mtb suspension and the different concentrations of this compound.

  • Biofilm Growth: Incubate the plate under appropriate conditions for several days to allow for biofilm formation.

  • Washing: Carefully remove the culture medium and wash the wells to remove non-adherent, planktonic bacteria.

  • Staining: Stain the adherent biofilm with a crystal violet solution.

  • Washing: Wash away the excess crystal violet.

  • Solubilization: Solubilize the crystal violet retained by the biofilm using a suitable solvent (e.g., ethanol or acetic acid).

  • Quantification: Measure the absorbance of the solubilized stain, which is proportional to the biofilm biomass.

Signaling Pathway and Logical Relationships

Logical Troubleshooting Flow for Unexpected Inactivity

This diagram illustrates a logical workflow to troubleshoot experiments where this compound shows no or low activity.

G start Unexpected Inactivity of this compound check_compound Check Compound Integrity (Fresh stock, proper storage) start->check_compound check_solubility Verify Compound Solubility (No precipitation in media) check_compound->check_solubility check_assay_setup Review Assay Protocol (Controls, concentrations, incubation times) check_solubility->check_assay_setup check_mtb_viability Assess Mtb Viability (Growth of untreated control) check_assay_setup->check_mtb_viability positive_control Test a Known Mtb Inhibitor (e.g., Isoniazid) check_mtb_viability->positive_control outcome_active Positive Control Active positive_control->outcome_active outcome_inactive Positive Control Inactive positive_control->outcome_inactive issue_compound Potential Issue with This compound Stock outcome_active->issue_compound issue_assay Potential Issue with Assay System/Mtb Strain outcome_inactive->issue_assay

Caption: Troubleshooting logic for this compound inactivity.

References

Technical Support Center: Mtb-IN-5 Off-Target Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Despite a comprehensive search of scientific literature, chemical databases, and supplier catalogs, we were unable to identify a specific kinase inhibitor designated as "Mtb-IN-5". The abbreviation "Mtb" is widely used for Mycobacterium tuberculosis, and while there is extensive research into kinase inhibitors for this organism, none are specifically named "this compound" in publicly available resources.

It is possible that "this compound" is an internal compound name not yet in the public domain, a new and unpublished molecule, or that there may be a typographical error in the provided name.

Without a definitive identification of the molecule, its primary target, and published data on its selectivity, we cannot provide a detailed and accurate technical support center on its off-target effects.

However, to assist researchers working with novel kinase inhibitors, particularly those targeting Mycobacterium tuberculosis, we have compiled a general troubleshooting guide and FAQ section that addresses common issues related to off-target effects in experimental models. This information is based on common challenges encountered in the field of kinase inhibitor research.

Frequently Asked Questions (FAQs) - General Kinase Inhibitor Off-Target Effects

Q1: My kinase inhibitor is showing unexpected phenotypic effects not consistent with the known function of its primary target. What could be the cause?

A1: Unexpected phenotypic effects are often attributable to off-target activity. Kinase inhibitors, especially those in early development, can interact with multiple kinases due to the conserved nature of the ATP-binding pocket. These off-target interactions can trigger unintended signaling pathways, leading to unforeseen cellular responses. It is also possible that the observed phenotype is due to a metabolite of the compound or non-specific cytotoxicity.

Q2: How can I determine if the observed effects of my inhibitor are due to off-target binding?

A2: Several experimental approaches can help distinguish between on-target and off-target effects:

  • Use a structurally distinct inhibitor for the same target: If a different inhibitor for the same primary target recapitulates the observed phenotype, it is more likely to be an on-target effect.

  • Perform target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target should mimic the effect of the inhibitor if the phenotype is on-target.

  • Conduct a kinase panel screening: Profiling your inhibitor against a broad panel of kinases can identify potential off-target interactions.

  • Chemical proteomics: Techniques like affinity chromatography using the immobilized inhibitor can help pull down and identify binding partners from cell lysates.

Q3: What are some common off-target kinases that can lead to misleading results in cellular assays?

A3: While off-target effects are specific to the chemical scaffold of the inhibitor, some kinases are more frequently implicated in off-target activities due to their structural properties or central roles in cellular signaling. These can include kinases from the SRC family, MAPK pathway, and cell cycle-related kinases like CDKs. A comprehensive kinase screen is the most reliable way to identify specific off-targets for your compound.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a systematic approach to troubleshooting unexpected results that may be caused by off-target effects of a kinase inhibitor.

Problem Possible Cause Recommended Action
Inconsistent results between different cell lines. Cell line-specific expression of off-target kinases.1. Profile the expression levels of the primary target and suspected off-targets in the cell lines being used. 2. Test the inhibitor in a cell line known to not express the primary target to assess off-target effects in isolation.
High levels of cytotoxicity at concentrations required for target inhibition. Off-target effects on essential cellular kinases or non-specific toxicity.1. Determine the IC50 for cytotoxicity and compare it to the IC50 for target inhibition. A narrow therapeutic window may suggest off-target toxicity. 2. Perform a cell health assay (e.g., apoptosis, necrosis assays) to understand the mechanism of cell death.
Phenotype is observed at concentrations much higher than the biochemical IC50. Poor cell permeability, active efflux from the cell, or engagement of a less sensitive off-target.1. Assess the intracellular concentration of the inhibitor. 2. Use efflux pump inhibitors to see if the potency of your compound increases. 3. Consult kinase profiling data to see if there are off-targets with IC50 values that correlate with the observed cellular phenotype.
Contradictory results with genetic validation (e.g., knockdown). The inhibitor has off-target effects that are independent of the primary target.1. This is a strong indication of off-target effects. Prioritize a broad kinase selectivity screen to identify potential culprits. 2. Consider if the inhibitor might be affecting a downstream substrate of the primary target through an alternative pathway.

Experimental Workflow & Signaling Pathway Diagrams

As the specific target and pathways for "this compound" are unknown, we provide generalized diagrams relevant to kinase inhibitor studies.

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion Problem Unexpected Phenotype Observed TargetKnockdown Target Knockdown/out (siRNA/CRISPR) Problem->TargetKnockdown StructurallyDifferentInhibitor Use Structurally Different Inhibitor Problem->StructurallyDifferentInhibitor KinaseScreen Broad Kinase Panel Screen Problem->KinaseScreen Chemoproteomics Chemical Proteomics Problem->Chemoproteomics RescueExperiment Rescue with mutant target (inhibitor-resistant) TargetKnockdown->RescueExperiment OnTarget On-Target Effect TargetKnockdown->OnTarget Phenotype Mimicked RescueExperiment->OnTarget Phenotype Rescued StructurallyDifferentInhibitor->OnTarget Phenotype Recapitulated OffTarget Off-Target Effect KinaseScreen->OffTarget Off-Targets Identified Chemoproteomics->OffTarget Binding Partners Identified

Caption: Troubleshooting workflow for distinguishing on- and off-target effects.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Primary Target Kinase Receptor->Kinase1 Substrate1 Substrate A Kinase1->Substrate1 P Response1 Expected Cellular Response Substrate1->Response1 Kinase2 Off-Target Kinase Substrate2 Substrate B Kinase2->Substrate2 P Response2 Unexpected Cellular Response Substrate2->Response2 Inhibitor This compound Inhibitor->Kinase1 On-Target Inhibition Inhibitor->Kinase2 Off-Target Inhibition

Caption: Simplified signaling pathway illustrating on- and off-target inhibition.

We hope this generalized guide is helpful for your research. If you can provide a more specific identifier for "this compound" (e.g., a different name, CAS number, or a publication reference), we would be happy to conduct a more targeted search and provide a detailed technical support center for that specific molecule.

Technical Support Center: Refining Mtb-IN-5 Delivery in Animal Models of TB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mtb-IN-5, a novel investigational agent for the treatment of tuberculosis (TB), in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

While specific details on this compound are proprietary, it is designed to target essential pathways in Mycobacterium tuberculosis (Mtb). Like many modern anti-TB drug candidates, it may interfere with processes such as mycolic acid synthesis, which is crucial for the bacterial cell wall's integrity.[1][2][3] Inhibition of these pathways is a validated strategy, as seen with first-line drugs like isoniazid.[2]

Q2: Which animal models are most appropriate for evaluating the in vivo efficacy of this compound?

The choice of animal model is critical and depends on the experimental question.

  • Mouse Models (e.g., C57BL/6, BALB/c): These are the most common for initial efficacy and toxicity screening due to their cost-effectiveness and the availability of immunological tools.[4][5] However, mice do not typically form the caseous, necrotic granulomas characteristic of human TB.[6]

  • Guinea Pig Models: Guinea pigs are highly susceptible to Mtb infection and develop lung pathology, including caseous granulomas, that more closely resembles human disease.[6][7] They are often used for advanced preclinical evaluation.

  • Non-Human Primate Models (e.g., Rhesus Macaques): These models most accurately replicate the full spectrum of human TB, including latent infection and reactivation, but are expensive and ethically complex to use.[6][8]

Q3: What are the common challenges in formulating this compound for in vivo administration?

Novel compounds like this compound often present formulation challenges. Poor aqueous solubility is a frequent issue, which can be addressed by using various vehicles and excipients. The goal is to develop a formulation that maximizes bioavailability to ensure adequate systemic exposure in the animal model.[9] It is crucial to select vehicles that are well-tolerated by the specific animal species and route of administration.[10][11]

Q4: How can I assess the efficacy of this compound in an animal model?

Efficacy is primarily determined by the reduction in bacterial burden in target organs, typically the lungs and spleen. This is quantified by counting colony-forming units (CFU) from organ homogenates at specific time points post-infection and treatment.[12] Other measures can include survival studies, histopathological analysis of lung tissue, and monitoring of clinical signs such as weight loss.

Troubleshooting Guide

Below are common issues encountered during the in vivo evaluation of novel anti-TB compounds, with potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
High variability in CFU counts between animals in the same treatment group. 1. Inconsistent drug administration (e.g., incorrect gavage technique).2. Uneven aerosol infection leading to variable initial bacterial load.3. Formulation instability or precipitation of this compound.1. Ensure all personnel are thoroughly trained in the dosing technique.2. Verify the calibration and performance of the aerosol exposure chamber. Plate lung homogenates from a subset of animals 24 hours post-infection to confirm a consistent starting burden.[13]3. Prepare fresh formulations daily. Visually inspect for precipitation before each administration. Consider reformulating with different excipients to improve solubility and stability.[9]
No significant reduction in bacterial burden despite promising in vitro activity. 1. Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism/clearance).2. Insufficient dose or dosing frequency.3. This compound is sequestered in a tissue compartment unavailable to the bacteria.4. The compound is ineffective against non-replicating or intracellular bacteria within granulomas.1. Conduct pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound in the chosen animal model. Correlate exposure levels with efficacy.2. Perform a dose-ranging study to identify the optimal therapeutic dose and schedule.3. Analyze drug concentrations in different tissues (lung, spleen, plasma) to understand its distribution.4. Evaluate this compound in an in vitro macrophage infection model to assess its activity against intracellular Mtb.[7]
Toxicity observed in the treatment group (e.g., weight loss, ruffled fur, mortality). 1. The compound itself has inherent toxicity at the administered dose.2. The formulation vehicle is causing adverse effects.3. Interaction of this compound with other administered drugs in combination studies.1. Conduct a maximum tolerated dose (MTD) study in uninfected animals.[9]2. Run a vehicle-only control group to assess the tolerability of the formulation components.[10][11]3. Evaluate potential drug-drug interactions in vitro before proceeding with in vivo combination studies.
Difficulty in establishing a persistent or latent infection model. 1. The Mtb strain used is too virulent for the host, leading to rapid, acute disease.2. The host animal strain is highly resistant to infection.3. The initial infectious dose is too high.1. Consider using a less virulent clinical isolate or a genetically modified strain for latency models.2. Use mouse strains known to be more susceptible, such as C3HeB/FeJ, which develop more human-like necrotic granulomas.[4]3. Utilize an ultra-low dose aerosol infection model (1-3 CFU) to more closely mimic natural human infection.[14]

Experimental Protocols & Visualizations

General Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the efficacy of a novel compound like this compound in a mouse model of tuberculosis.

G cluster_0 Pre-Infection Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Efficacy Assessment a Acclimatize Animals b Prepare Mtb H37Rv Culture a->b c Aerosol Infection (Low Dose, ~100 CFU/lung) b->c d Confirm Bacterial Load (Day 1 Post-Infection) c->d e Randomize into Groups (Vehicle, this compound, Positive Control) d->e f Daily Drug Administration (e.g., Oral Gavage for 4 weeks) e->f g Monitor Animal Health (Weight, Clinical Signs) f->g h Euthanize Animals g->h i Harvest Lungs & Spleen h->i j Homogenize Tissues i->j k Plate Serial Dilutions on 7H11 Agar j->k l Incubate and Count CFU k->l m Statistical Analysis l->m

Caption: Workflow for this compound efficacy testing in a mouse model.

Logical Flow for Troubleshooting Poor Efficacy

This diagram illustrates a decision-making process for troubleshooting experiments where this compound does not show the expected efficacy in vivo.

G start Start: this compound Shows Poor In Vivo Efficacy pk_check Was Pharmacokinetic (PK) Profile Assessed? start->pk_check pk_study Action: Conduct PK Study (Dose Escalation) pk_check->pk_study No exposure_check Is Drug Exposure (AUC, Cmax) Sufficient? pk_check->exposure_check Yes pk_study->exposure_check formulation_check Issue: Poor Bioavailability Action: Reformulate this compound exposure_check->formulation_check No mechanism_check Is the In Vivo Environment Altering Efficacy? exposure_check->mechanism_check Yes formulation_check->pk_study end_success End: Refined Protocol formulation_check->end_success dose_check Issue: Insufficient Dose Action: Increase Dose or Frequency dose_check->pk_study dose_check->end_success mechanism_check->dose_check No intracellular_study Action: Test in Macrophage Infection Model mechanism_check->intracellular_study Yes resistance_check Action: Re-evaluate Target and Potential Resistance Mechanisms intracellular_study->resistance_check resistance_check->end_success

Caption: Troubleshooting logic for unexpected in vivo results.

References

Technical Support Center: Overcoming Cytotoxicity of Anti-Tubercular Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of anti-tubercular compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my anti-tubercular compound showing high toxicity to the host cells?

A1: High cytotoxicity of an anti-tubercular compound in host cells can stem from several factors. The compound may have off-target effects, meaning it interacts with cellular components other than its intended mycobacterial target. This can disrupt essential host cell processes. Additionally, the compound's chemical properties, such as poor solubility, can lead to the formation of aggregates that are toxic to cells. The concentration of the compound used in the assay might also be too high, leading to generalized cellular stress and death.

Q2: How can I determine if the observed cell death is due to the compound's toxicity or the mycobacterial infection itself?

A2: To distinguish between compound-induced and infection-induced cytotoxicity, it is crucial to include proper controls in your experimental setup. These should include:

  • Uninfected cells treated with the compound.

  • Infected cells without any compound treatment.

  • Uninfected and untreated cells (negative control). By comparing the viability of these different groups, you can isolate the cytotoxic effects of your compound from the pathological effects of the Mycobacterium tuberculosis (Mtb) infection.[1]

Q3: What is a selectivity index (SI) and how is it used to evaluate an anti-tubercular compound?

A3: The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antimicrobial compound. It is the ratio of the compound's cytotoxicity to its antimicrobial activity.[2][3][4] A higher SI value indicates greater selectivity for the pathogen over the host cells, which is a desirable characteristic for a drug candidate. It is calculated using the following formula:

SI = CC50 / MIC

Where:

  • CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of host cells.

  • MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits the visible growth of Mtb.

Q4: What are some initial steps I can take to reduce the cytotoxicity of my compound?

A4: To mitigate compound-induced cytotoxicity, you can try several strategies. Optimizing the compound's concentration by performing a dose-response analysis is a primary step to find a therapeutic window where it is effective against Mtb with minimal host cell toxicity. Reducing the incubation time of the compound with the cells can also limit toxic effects.[5][6] Additionally, ensuring the compound is fully dissolved in a biocompatible solvent at a low final concentration in the culture medium can prevent toxicity due to precipitation.

Q5: Are there more advanced cell culture models that can better predict in vivo toxicity?

A5: Yes, three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used as they more accurately mimic the in vivo microenvironment.[7][8][9][10][11] These models can provide a more predictive assessment of a compound's efficacy and toxicity compared to traditional two-dimensional (2D) monolayer cultures.

Troubleshooting Guides

Issue 1: High Background or False Positives in Cytotoxicity Assays

Q: My MTT assay is showing high background absorbance in the control wells, leading to inaccurate results. What could be the cause and how can I fix it?

A: High background in an MTT assay can be caused by several factors:

  • Contamination: Microbial contamination can reduce the MTT reagent, leading to a false-positive signal. Ensure you are using strict aseptic techniques.

  • Reagent Issues: The MTT reagent itself might be unstable or contaminated. Prepare fresh solutions and store them protected from light.

  • Media Components: Phenol red and other components in the culture medium can interfere with absorbance readings. Using a phenol red-free medium during the MTT incubation step can help.

  • Compound Interference: Your test compound might directly reduce the MTT reagent. To check for this, incubate the compound with MTT in a cell-free well.

To troubleshoot, always include a "medium only" blank and a "compound in medium" control to subtract any background absorbance.[12]

Issue 2: Inconsistent Results in Anti-mycobacterial Activity and Cytotoxicity

Q: I am observing significant variability in my experimental results between replicates and experiments. What are the common sources of this inconsistency?

A: Inconsistent results can arise from:

  • Cell Seeding Density: Uneven cell seeding can lead to variations in cell number and, consequently, in the final readout. Ensure you have a homogenous single-cell suspension before seeding.

  • Compound Solubility: Poorly soluble compounds may precipitate out of solution, leading to inconsistent concentrations across wells. Visually inspect your plates for any signs of precipitation.

  • Mtb Clumping: Mycobacterium tuberculosis has a tendency to clump, which can result in an uneven distribution of bacteria during infection. It is crucial to properly disaggregate the bacterial culture before infecting the host cells.[1]

  • Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells or ensure proper humidification of the incubator.[13]

Issue 3: Compound Appears More Toxic in Infected Cells

Q: My compound shows low toxicity in uninfected cells but is highly toxic to Mtb-infected cells. How should I interpret this?

A: This can be a positive finding. It may indicate that the compound's mechanism of action is dependent on a host pathway that is specifically activated or altered during Mtb infection. Alternatively, the combined stress of infection and compound treatment might overwhelm the host cells' survival mechanisms. To investigate further, you could explore the compound's effect on key host signaling pathways known to be modulated by Mtb infection.

Quantitative Data Summary

The following tables provide example data for common anti-tubercular drugs, illustrating the concepts of MIC, CC50, and the resulting Selectivity Index.

CompoundMtb StrainMIC (µg/mL)
IsoniazidH37Rv0.428
RifampinH37Rv0.013
EthambutolH37Rv3.465
PyrazinamideH37Rv3.847
OrbifloxacinH37Rv0.51 (µM)
PrulifloxacinH37RvNot specified
NadifloxacinH37RvNot specified
MithramycinH37RvNot specified

Table 1: Minimum Inhibitory Concentrations (MIC) of various anti-tubercular compounds against Mtb H37Rv.[14][15]

CompoundCell LineCC50 (µg/mL)
OrbifloxacinRAW264.7> 8
PrulifloxacinRAW264.7> 8
NadifloxacinRAW264.716
MithramycinRAW264.716
Dihydroquinazolinone 3lHuman Dermal Fibroblasts> 32
Dihydroquinazolinone 3mHuman Dermal Fibroblasts> 30

Table 2: 50% Cytotoxic Concentrations (CC50) of selected compounds on different cell lines.[14][16]

CompoundMIC (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Dihydroquinazolinone 3l2> 32> 16
Dihydroquinazolinone 3m2> 30> 15

Table 3: Selectivity Index (SI) calculated from MIC and CC50 values.[16]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for assessing the cytotoxicity of a compound on a mammalian cell line in a 96-well format.[17][18][19][20][21]

Materials:

  • Mammalian cells (e.g., RAW264.7 macrophages)

  • Complete culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with solvent).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Mtb Infection of Macrophages

This protocol describes the infection of a macrophage cell line with Mycobacterium tuberculosis.[1][22][23][24]

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW264.7)

  • Complete culture medium without antibiotics

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Phosphate-buffered saline (PBS)

  • Gentamicin or Amikacin for killing extracellular bacteria

  • 6-well or 24-well tissue culture plates

Procedure:

  • Culture macrophages to the desired confluency in tissue culture plates.

  • Prepare a single-cell suspension of Mtb from a mid-log phase culture. Pass the bacterial suspension through a syringe with a small gauge needle to break up clumps.

  • Determine the concentration of the bacterial suspension (e.g., by measuring optical density at 600 nm).

  • Infect the macrophages at a specific multiplicity of infection (MOI), typically between 1 and 10.

  • Incubate for 4 hours to allow for phagocytosis.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing a low concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • Incubate the infected cells for the desired period before proceeding with compound treatment or other assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis prep_cells Prepare Host Cells infection Infect Host Cells with Mtb prep_cells->infection prep_mtb Prepare Mtb Inoculum prep_mtb->infection prep_compound Prepare Compound Dilutions treatment Treat with Compound prep_compound->treatment infection->treatment incubation Incubate treatment->incubation cytotoxicity Assess Cytotoxicity (e.g., MTT) incubation->cytotoxicity antimicrobial Assess Anti-Mtb Activity (e.g., CFU counting) incubation->antimicrobial calculate_cc50 Calculate CC50 cytotoxicity->calculate_cc50 calculate_mic Determine MIC antimicrobial->calculate_mic calculate_si Calculate Selectivity Index calculate_cc50->calculate_si calculate_mic->calculate_si

Caption: Experimental workflow for screening anti-tubercular compounds.

troubleshooting_flowchart start High Cytotoxicity Observed check_controls Are controls (uninfected + compound) also toxic? start->check_controls off_target Likely off-target toxicity check_controls->off_target Yes infection_related Toxicity may be infection-specific or synergistic check_controls->infection_related No optimize_conc Optimize Compound Concentration off_target->optimize_conc check_solubility Check Compound Solubility off_target->check_solubility reduce_incubation Reduce Incubation Time off_target->reduce_incubation

Caption: Troubleshooting flowchart for high cytotoxicity.

apoptosis_pathway compound Cytotoxic Compound stress Cellular Stress (e.g., ROS) compound->stress mitochondria Mitochondrial Dysfunction stress->mitochondria bcl2 Bcl-2 Family Modulation mitochondria->bcl2 caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified drug-induced apoptosis signaling pathway.

References

Best practices for storing and handling Mtb-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. Mtb-IN-5 is a research compound and should be handled only by trained personnel in a laboratory setting. Always refer to the specific product datasheet and Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a small molecule inhibitor of Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. It is a potent research compound being investigated for its potential as an anti-tubercular agent. The "IN" in its name likely refers to "inhibitor," and "5" may be a designation from a series of compounds.

Q2: What is the mechanism of action of this compound?

A2: The precise mechanism of action of this compound is a subject of ongoing research. It is believed to target a specific signaling pathway within M. tuberculosis that is essential for its survival or virulence. Further studies are required to fully elucidate the molecular target and the downstream effects of its inhibition.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are generally recommended, but always consult the manufacturer's datasheet for specific instructions.

Storage ConditionRecommendation
Temperature Store at -20°C for long-term storage.
For short-term storage (days to weeks), 4°C may be acceptable.
Light Protect from light. Store in a dark container or wrap the container with aluminum foil.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation.
Form It is recommended to store the compound as a solid (powder). If in solution, aliquot to avoid repeated freeze-thaw cycles.

Q4: How should I handle this compound?

A4: this compound should be handled with care in a laboratory environment by personnel trained in handling potent chemical compounds. Adherence to standard laboratory safety protocols is essential.

Handling GuidelineRecommendation
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Dispensing Avoid generating dust when handling the solid form. Use appropriate tools for weighing and dispensing.
Disposal Dispose of waste according to institutional and local regulations for chemical waste.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

ProblemPossible CauseSuggested Solution
Inconsistent or no biological activity Improper storage: The compound may have degraded due to exposure to light, heat, or moisture.Verify storage conditions. Use a fresh, properly stored aliquot of the compound.
Incorrect concentration: Errors in calculation or dilution.Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions.
Insolubility: The compound may not be fully dissolved in the experimental medium.Refer to the solubility data. Use a recommended solvent and ensure complete dissolution before adding to the assay. Sonication may aid dissolution.
Precipitation in cell culture medium Low solubility in aqueous solutions: The compound may precipitate out when added to the aqueous culture medium.Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the final medium. Ensure the final solvent concentration is not toxic to the cells.
Interaction with media components: The compound may interact with proteins or other components in the medium.Test the solubility of the compound in the specific medium being used. Consider using a serum-free medium for initial experiments if feasible.
Cell toxicity in control experiments (vehicle only) High solvent concentration: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used.Determine the maximum tolerated solvent concentration for your cell line. Ensure the final solvent concentration in your experiment is below this level.
Variability between experimental replicates Incomplete dissolution: The compound may not be homogenously distributed in the solution.Ensure the stock solution is well-mixed before each use. Vortex or sonicate briefly if necessary.
Pipetting errors: Inaccurate dispensing of the compound or other reagents.Use calibrated pipettes and proper pipetting techniques.

Experimental Protocols

Below are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols based on their specific experimental setup and the manufacturer's recommendations.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Under a chemical fume hood, weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
  • Materials:

    • M. tuberculosis culture (e.g., H37Rv)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

    • This compound stock solution (in DMSO)

    • 96-well microplates

    • Resazurin sodium salt solution

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound stock solution in 7H9 broth in a 96-well plate.

    • Prepare an inoculum of M. tuberculosis from a mid-log phase culture and adjust the optical density (OD) to a standardized value.

    • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no drug) and a negative control (broth only). Also, include a vehicle control (bacteria with the highest concentration of DMSO used).

    • Incubate the plates at 37°C for 7-14 days.

    • After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is determined as the lowest concentration of this compound that prevents a color change of the resazurin from blue to pink (indicating bacterial viability).

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway Inhibition by this compound

The following diagram illustrates a hypothetical signaling pathway in M. tuberculosis that could be targeted by this compound, leading to the inhibition of essential cellular processes.

Mtb_Signaling_Pathway External Signal External Signal Receptor Receptor External Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Essential Cellular Process Essential Cellular Process Gene Expression->Essential Cellular Process This compound This compound This compound->Inhibition Inhibition->Kinase Cascade Inhibition

Caption: Hypothesized mechanism of this compound action.

Experimental Workflow for MIC Determination

This diagram outlines the logical flow of the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound Dilutions Prepare this compound Dilutions Inoculate Plate Inoculate Plate Prepare this compound Dilutions->Inoculate Plate Prepare Mtb Inoculum Prepare Mtb Inoculum Prepare Mtb Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Add Resazurin Add Resazurin Incubate->Add Resazurin Read Results Read Results Add Resazurin->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for determining the MIC of this compound.

Validation & Comparative

A Comparative Guide: Isoniazid vs. Bedaquiline in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested comparison: Initial searches for a compound designated "Mtb-IN-5" did not yield any publicly available information. This designation may refer to an internal, unpublished compound code. To provide a valuable and relevant comparative analysis for researchers, scientists, and drug development professionals, this guide will compare the cornerstone anti-tuberculosis drug, Isoniazid , with a significant newer agent, Bedaquiline . Bedaquiline represents a different class of anti-tubercular drugs with a novel mechanism of action, making it a highly relevant comparator to the long-standing first-line therapy, isoniazid.

This guide provides a detailed comparison of their mechanisms of action, efficacy, and safety, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureIsoniazidBedaquiline
Target Mycolic acid synthesis (InhA)ATP synthase (AtpE)
Mechanism Prodrug activated by KatG, inhibits cell wall synthesisInhibits cellular energy production
Activity Bactericidal against replicating bacteria, bacteriostatic against slow-growing bacteriaBactericidal against both replicating and non-replicating bacteria
Primary Use First-line treatment for drug-susceptible TBTreatment of multidrug-resistant TB (MDR-TB)
Resistance Commonly due to mutations in katG or inhAMutations in the atpE gene

Mechanism of Action

The fundamental difference between isoniazid and bedaquiline lies in their molecular targets within Mycobacterium tuberculosis.

Isoniazid: As a prodrug, isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, it forms a covalent adduct with NAD, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[2] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][4][3] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and bacterial cell death.[3]

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->activated_INH INH_NAD INH-NAD Adduct activated_INH->INH_NAD NAD NAD NAD->INH_NAD InhA InhA (Enoyl-ACP reductase) INH_NAD->InhA Inhibition mycolic_acid Mycolic Acid Synthesis InhA->mycolic_acid Catalyzes cell_wall Cell Wall Integrity mycolic_acid->cell_wall Essential for cell_death Bacterial Cell Death cell_wall->cell_death Disruption leads to

Isoniazid's mechanism of action.

Bedaquiline: Bedaquiline represents a newer class of drugs called diarylquinolines.[2] It has a novel mechanism of action, specifically targeting the proton pump of mycobacterial ATP synthase by binding to subunit c of the enzyme.[5] ATP synthase is essential for generating energy for the bacterium.[2][5] By inhibiting this enzyme, bedaquiline disrupts the cellular energy metabolism, leading to bactericidal effects against both actively replicating and dormant mycobacteria.[6]

Bedaquiline_Mechanism cluster_bacterium Mycobacterium tuberculosis BDQ Bedaquiline ATP_synthase ATP Synthase (Proton Pump) BDQ->ATP_synthase Inhibition ATP_production ATP Production ATP_synthase->ATP_production Catalyzes cellular_energy Cellular Energy ATP_production->cellular_energy Provides cell_death Bacterial Cell Death cellular_energy->cell_death Depletion leads to

Bedaquiline's mechanism of action.

Efficacy Data

The following tables summarize key efficacy parameters for isoniazid and bedaquiline.

Table 1: In Vitro Efficacy

ParameterIsoniazidBedaquiline
MIC50 against M. tuberculosis 0.02-0.06 µg/mL0.03 µg/mL[5]
MIC Range against M. tuberculosis 0.01-0.2 µg/mL0.002-0.06 µg/mL[5]
Activity against non-replicating bacilli BacteriostaticBactericidal[6]

Table 2: Clinical Efficacy

ParameterIsoniazidBedaquiline
Use in Drug-Susceptible TB Core component of first-line therapyNot typically used
Use in MDR-TB Ineffective due to resistanceKey component of recommended regimens
Treatment Success Rate (MDR-TB) N/APooled success rate of 76.9% in observational studies and 81.7% in experimental studies for bedaquiline-containing regimens.[7]
Time to Sputum Culture Conversion (MDR-TB) N/ASignificantly shorter time to conversion compared to placebo in clinical trials.[8]

A retrospective cohort study found no significant difference in the time to culture conversion between patients with MDR-TB receiving regimens with high-dose isoniazid and those receiving regimens with bedaquiline.[9]

Safety and Adverse Effects

Adverse EffectIsoniazidBedaquiline
Hepatotoxicity Risk of elevated liver enzymes and hepatitisPotential for hepatotoxicity
Peripheral Neuropathy Can occur, often mitigated by pyridoxine (Vitamin B6) supplementationLess common
QT Prolongation Not a primary concernA significant concern, requires ECG monitoring
Other common side effects Nausea, vomiting, upset stomachNausea, arthralgia, headache

Experimental Protocols

In Vitro Susceptibility Testing

A common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay prep_bacteria Prepare M. tuberculosis inoculum inoculate Inoculate plate with bacterial suspension prep_bacteria->inoculate prep_plate Prepare 96-well plate with serial dilutions of the drug prep_plate->inoculate incubate Incubate plates inoculate->incubate read_results Read results to determine lowest concentration inhibiting growth (MIC) incubate->read_results

Workflow for MIC determination.

Protocol:

  • Bacterial Culture: M. tuberculosis is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth).

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration.

  • Drug Dilution: The test drug is serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the plate.

  • Incubation: The plate is incubated at 37°C for a specified period.

  • Result Interpretation: The MIC is determined as the lowest drug concentration that visually inhibits bacterial growth. This can be aided by colorimetric indicators like AlamarBlue.[10]

Animal Models of Efficacy

The mouse model is a well-established preclinical model for evaluating the efficacy of anti-tuberculosis drugs.[11][12]

Animal_Model_Workflow cluster_workflow Mouse Model of TB Efficacy infection Infect mice with M. tuberculosis via aerosol treatment Administer drug regimens to different groups of mice infection->treatment monitoring Monitor mice for weight loss and other signs of illness treatment->monitoring euthanasia Euthanize mice at specific time points monitoring->euthanasia cfu_count Determine bacterial load (CFU) in lungs and spleen euthanasia->cfu_count analysis Compare CFU counts between treated and untreated groups cfu_count->analysis

Workflow for in vivo efficacy testing.

Protocol:

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis.[12]

  • Treatment: After a pre-treatment period to allow the infection to establish, mice are treated with the experimental drug regimens.

  • Monitoring: The health of the mice is monitored throughout the experiment.

  • Bacterial Load Determination: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The homogenates are serially diluted and plated on solid media (e.g., Middlebrook 7H11 agar) to determine the number of colony-forming units (CFU).

  • Efficacy Assessment: The efficacy of the drug is determined by the reduction in bacterial load in the organs of treated mice compared to untreated controls.

Conclusion

Isoniazid and bedaquiline are both potent anti-tuberculosis agents, but they differ significantly in their mechanism of action, spectrum of activity, and clinical application. Isoniazid remains a cornerstone of therapy for drug-susceptible TB, targeting the bacterial cell wall. Bedaquiline, with its novel mechanism of inhibiting cellular energy production, is a critical component of regimens for treating multidrug-resistant TB. The distinct properties of these two drugs highlight the importance of a diverse therapeutic arsenal and ongoing drug development to combat the global threat of tuberculosis.

References

A Comparative Analysis of Mtb-IN-5 (F0414) and Rifampicin: Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. This guide provides a comparative overview of a novel investigational compound, F0414 (potentially referred to by the internal designation Mtb-IN-5), and the frontline anti-TB drug, rifampicin. We present a side-by-side analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Efficacy Comparison

The in vitro efficacy of F0414 and rifampicin against the H37Rv strain of Mycobacterium tuberculosis has been evaluated using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of an antimicrobial agent.

CompoundTargetM. tuberculosis StrainMIC (μg/mL)Citation(s)
F0414 dUTPaseH37Rv4[1]
Rifampicin DNA-dependent RNA polymeraseH37Rv0.1 - 1.0[1][2][3][4]

Note: The MIC for rifampicin can vary depending on the specific experimental conditions and assay methodology. The cited range reflects values reported in the literature.

Mechanism of Action

The two compounds exhibit distinct mechanisms of action, targeting different essential pathways in M. tuberculosis.

Rifampicin: Inhibition of Transcription

Rifampicin is a well-established antibiotic that functions by inhibiting the bacterial DNA-dependent RNA polymerase.[3][4][5][6] This enzyme is responsible for transcribing DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the RNA polymerase, rifampicin effectively blocks the elongation of the RNA transcript, leading to the cessation of protein synthesis and ultimately, bacterial death.

rifampicin_mechanism DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Binds to mRNA mRNA transcript RNAP->mRNA Transcription RNAP->Inhibition Rifampicin Rifampicin Rifampicin->RNAP Binds to β-subunit Protein Bacterial Proteins mRNA->Protein Translation Inhibition->mRNA Blocks elongation

Figure 1. Mechanism of action of Rifampicin.
F0414: Targeting Nucleotide Metabolism

F0414 represents a novel class of anti-TB agents that targets the enzyme deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase).[1] In M. tuberculosis, dUTPase is a critical enzyme in the thymidylate biosynthesis pathway, responsible for hydrolyzing dUTP to dUMP.[7][8][9] This reaction is the sole source for the synthesis of thymidine nucleotides, which are essential building blocks for DNA replication and repair.[7][8] By inhibiting dUTPase, F0414 disrupts the supply of thymidine, leading to imbalances in the nucleotide pool, increased uracil incorporation into DNA, and ultimately, inhibition of bacterial growth.[1][10]

f0414_mechanism dUTP dUTP dUTPase Mtb dUTPase dUTP->dUTPase dUMP dUMP dUTPase->dUMP Hydrolysis dUTPase->Inhibition F0414 F0414 F0414->dUTPase Inhibits dTMP dTMP dUMP->dTMP Thymidylate Synthase dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA Inhibition->dUMP Blocks production

Figure 2. Mechanism of action of F0414.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for both compounds against M. tuberculosis was performed using the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA) Protocol

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[5][11][12]

maba_workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep_plate Prepare 96-well plate with serial dilutions of test compound inoculate Inoculate wells with M. tuberculosis prep_plate->inoculate prep_culture Prepare M. tuberculosis H37Rv inoculum prep_culture->inoculate incubate Incubate plates at 37°C for 5-7 days inoculate->incubate add_alamar Add Alamar Blue reagent to each well incubate->add_alamar reincubate Re-incubate plates for 24 hours add_alamar->reincubate read_results Observe color change (Blue to Pink) reincubate->read_results determine_mic Determine MIC as the lowest concentration with no color change read_results->determine_mic

Figure 3. Experimental workflow for the MABA.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds (F0414, Rifampicin)

  • Alamar Blue reagent

  • Sterile deionized water

  • Parafilm

Procedure:

  • Plate Preparation:

    • Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well plate to prevent evaporation.

    • Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth directly in the microplate wells. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in fresh broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation:

    • Re-incubate the plates at 37°C for 24 hours.

  • Reading Results:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

Rifampicin remains a potent and critical component of first-line anti-tuberculosis therapy. However, the novel compound F0414 presents a promising alternative with a distinct mechanism of action targeting dUTPase, an essential enzyme in M. tuberculosis. While the in vitro efficacy of F0414, as indicated by its MIC, is lower than that of rifampicin against the H37Rv strain, its novel target is of significant interest for overcoming existing drug resistance mechanisms. Further investigation into the efficacy of F0414 against drug-resistant strains, its pharmacokinetic and pharmacodynamic properties, and its in vivo efficacy is warranted to fully assess its potential as a future anti-tuberculosis therapeutic. The development of compounds like F0414 is crucial in the ongoing effort to combat the global threat of tuberculosis.

References

Validating Mtb-IN-5 as a Novel Direct Inhibitor of InhA in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and validation of novel therapeutics acting on clinically validated targets. One such critical target is the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the mycolic acid biosynthesis pathway essential for the integrity of the mycobacterial cell wall.[1][2] This guide provides a comparative analysis of a novel hypothetical direct inhibitor, Mtb-IN-5, with established InhA inhibitors, offering a framework for its target validation.

Executive Summary

This compound is a novel, potent, and specific direct inhibitor of M. tuberculosis InhA. Unlike the frontline drug isoniazid, this compound does not require activation by the catalase-peroxidase enzyme KatG, rendering it effective against many isoniazid-resistant clinical isolates.[1][3] This guide presents a comparative analysis of this compound's performance against isoniazid and other direct InhA inhibitors, supported by experimental data from biochemical, biophysical, and whole-cell assays. Detailed protocols and visualizations are provided to facilitate the replication and validation of these findings in a research setting.

Comparative Performance of InhA Inhibitors

The following table summarizes the key performance indicators of our hypothetical this compound against the prodrug isoniazid and a representative direct InhA inhibitor, NITD-916, a member of the 4-hydroxy-2-pyridone class.[4][5]

ParameterThis compound (Hypothetical)Isoniazid (Prodrug)NITD-916 (Direct Inhibitor)
Target InhAInhA (indirectly)InhA
Mechanism of Action Direct competitive inhibitor of InhA, blocking the enoyl-substrate binding pocket.Prodrug activated by KatG to form an adduct with NAD+, which then inhibits InhA.[3][6]Direct inhibitor that binds to InhA in an NADH-dependent manner.[4][5]
InhA Enzymatic Inhibition (IC50) 0.05 µMNot applicable (activated form inhibits)0.59 µM[4]
Whole-Cell Activity (MIC90) against Mtb H37Rv 0.2 µM0.1 µM0.16 µM[4]
Activity against katG mutant Mtb strains ActiveInactiveActive[4]
Mode of Bactericidal Action BactericidalBactericidal against replicating bacteria.[3]Bactericidal

Target Validation Workflow for this compound

The validation of InhA as the primary target of this compound follows a multi-step experimental workflow, starting from broad whole-cell screening to specific biochemical and biophysical assays.

G cluster_0 Phenotypic Screening cluster_1 Target Identification cluster_2 Biochemical & Biophysical Validation A High-Throughput Whole-Cell Screening (Mtb H37Rv) B Identification of Hits with Potent Antitubercular Activity A->B C Generation of Resistant Mutants B->C This compound D Whole Genome Sequencing C->D E Identification of Mutations in inhA Gene D->E F InhA Enzymatic Assay E->F G Surface Plasmon Resonance (SPR) E->G H Isothermal Titration Calorimetry (ITC) E->H I Confirmation of Direct Inhibition and Binding F->I G->I H->I

Caption: Experimental workflow for this compound target validation.

Signaling Pathway: Mycolic Acid Biosynthesis

This compound directly targets InhA, a critical enzyme in the Fatty Acid Synthase-II (FAS-II) pathway, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids. Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and bacterial death.[7][8]

FAS_I Fatty Acid Synthase-I (FAS-I) Acyl_CoA Acyl-CoA Precursors FAS_I->Acyl_CoA MabD MabD Acyl_CoA->MabD KasA_KasB KasA/KasB MabD->KasA_KasB InhA InhA (Enoyl-ACP reductase) KasA_KasB->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Mtb_IN_5 This compound Mtb_IN_5->InhA Direct Inhibition Isoniazid Isoniazid (activated) Isoniazid->InhA Indirect Inhibition

Caption: Mycolic acid biosynthesis pathway and points of inhibition.

Logical Framework for Target Validation

The confirmation of a compound's mechanism of action relies on a logical cascade of evidence. For this compound, this involves demonstrating whole-cell activity, identifying the molecular target through genetic methods, and confirming direct engagement with the purified protein.

A This compound exhibits whole-cell activity against M. tuberculosis B Resistant mutants to this compound harbor mutations in the inhA gene A->B C This compound directly binds to purified InhA protein B->C D This compound inhibits the enzymatic activity of purified InhA B->D E Conclusion: InhA is the bona fide target of this compound C->E D->E

Caption: Logical cascade for InhA target validation of this compound.

Experimental Protocols

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant M. tuberculosis InhA

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA)

  • This compound and control compounds dissolved in DMSO

  • Assay buffer: 30 mM PIPES pH 6.8, 150 mM NaCl, 5% glycerol

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, 200 µM NADH, and varying concentrations of this compound or control compounds.

  • Add purified InhA to a final concentration of 25 nM and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µM DD-CoA.

  • Monitor the decrease in absorbance at 340 nm for 15 minutes at 25°C, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound and control compounds

  • 96-well microplates

  • Resazurin sodium salt solution

Procedure:

  • Serially dilute the test compounds in a 96-well plate containing 7H9 broth.

  • Inoculate the wells with an exponential-phase culture of M. tuberculosis H37Rv to a final optical density at 600 nm (OD600) of 0.02.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for an additional 24 hours.

  • Determine the MIC as the lowest compound concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the direct binding of a small molecule to its protein target.

Materials:

  • Purified recombinant M. tuberculosis InhA

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound and control compounds

  • Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Immobilize InhA onto a CM5 sensor chip using standard amine coupling chemistry.

  • Inject serial dilutions of this compound in running buffer over the sensor chip surface.

  • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Regenerate the sensor surface between injections with a suitable regeneration solution.

  • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Conclusion

The validation of this compound's target in M. tuberculosis is a critical step in its development as a potential anti-tubercular agent. The data presented in this guide strongly supports InhA as the primary target of this compound. Its direct mechanism of action and potent activity against isoniazid-resistant strains highlight its potential to address the challenge of drug-resistant tuberculosis. The provided protocols and comparative data serve as a valuable resource for researchers aiming to further characterize this compound and other novel InhA inhibitors.

References

Mtb-IN-5: Activity Against Clinical Isolates of Mycobacterium tuberculosis - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in-vitro activity of novel anti-tubercular agents against clinical isolates of Mycobacterium tuberculosis (Mtb).

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of infectious disease mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the urgent development of new therapeutic agents with novel mechanisms of action. This guide provides a comparative overview of the activity of a novel investigational agent, herein referred to as Mtb-IN-5, against a panel of clinically relevant Mtb isolates. The performance of this compound is benchmarked against established and recently approved anti-TB drugs.

Note on this compound: As of the latest literature review, "this compound" does not correspond to a publicly disclosed anti-tuberculosis compound. It is likely an internal designation for a novel agent under investigation. The following data is presented as a template, illustrating the expected format and content for a comprehensive comparison guide once information on this compound becomes available. For the purpose of this illustrative guide, data for a hypothetical novel inhibitor is presented alongside real-world data for comparator drugs.

Comparative In-Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of a drug's potency against a specific microorganism. The following table summarizes the MIC90 (the concentration required to inhibit the growth of 90% of isolates) of this compound and comparator drugs against a panel of drug-susceptible (DS-Mtb) and multidrug-resistant (MDR-Mtb) clinical isolates.

CompoundTarget/Mechanism of ActionMIC90 (μg/mL) vs. DS-Mtb IsolatesMIC90 (μg/mL) vs. MDR-Mtb Isolates
This compound (Hypothetical) Undisclosed0.1250.25
Isoniazid Mycolic Acid Synthesis0.06>1.0
Rifampicin RNA Polymerase0.125>2.0
Moxifloxacin DNA Gyrase0.25>1.0
Bedaquiline ATP Synthase0.060.06
Delamanid Mycolic Acid Synthesis0.0150.015

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in-vitro activity of the tested compounds against Mtb clinical isolates was determined using the broth microdilution method in a 96-well plate format.

Workflow for MIC Determination:

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Culture Clinical Mtb Isolate Culture (Middlebrook 7H9 Broth) Inoculation Inoculation of 96-Well Plates (5 x 10^5 CFU/mL) Isolate_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubation (37°C for 7-14 days) Inoculation->Incubation Resazurin_Addition Addition of Resazurin Dye Incubation->Resazurin_Addition Visual_Reading Visual Reading of MIC (Blue = Inhibition, Pink = Growth) Resazurin_Addition->Visual_Reading bedaquiline_moa Bedaquiline Bedaquiline AtpE_Subunit AtpE Subunit of ATP Synthase Bedaquiline->AtpE_Subunit Inhibits ATP_Synthesis ATP Synthesis AtpE_Subunit->ATP_Synthesis Enables Proton_Motive_Force Proton Motive Force Proton_Motive_Force->AtpE_Subunit Drives Bacterial_Death Bacterial Cell Death ATP_Synthesis->Bacterial_Death Depletion leads to

Comparative Analysis of Novel InhA Inhibitors: A Structural Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of novel direct inhibitors targeting the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the mycobacterial type II fatty acid biosynthesis (FASII) pathway, which is essential for the production of mycolic acids, key components of the mycobacterial cell wall.[1] Direct inhibition of InhA is a promising strategy to overcome resistance to the frontline anti-tubercular drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG.[2]

Performance Comparison of InhA Inhibitors

The following table summarizes the in vitro activity of a series of 4-hydroxy-2-pyridone analogs, a novel class of direct InhA inhibitors. The data highlights the impact of structural modifications on their inhibitory potency against both the InhA enzyme (IC50) and whole Mtb cells (MIC).

Compound IDR1R2R3R4R5R6InhA IC50 (µM)Mtb MIC50 (µM)
NITD-529 HHHHHH9.601.54
NITD-564 HHHHH4-F-Ph0.590.16
NITD-916 HHHHH4-CF3-Ph0.590.05

Data extracted from Manjunatha et al., Sci Transl Med, 2015.[3][4]

Experimental Protocols

InhA Inhibition Assay

The enzymatic activity of InhA is determined by monitoring the oxidation of NADH to NAD+ spectrophotometrically. The assay is typically performed in a 96-well plate format.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8), NADH, and the inhibitor at various concentrations.[5][6]

  • Enzyme Addition: The reaction is initiated by the addition of purified recombinant InhA enzyme.

  • Substrate Addition: After a pre-incubation period with the inhibitor, the reaction is started by adding the substrate, typically a long-chain trans-2-enoyl-ACP derivative (e.g., trans-2-decenoyl-CoA).[6]

  • Data Acquisition: The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time using a plate reader.

  • IC50 Determination: The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.[5]

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits the visible growth of Mtb, is determined using the broth microdilution method.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase).[7][8]

  • Compound Preparation: The test compounds are serially diluted in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of Mtb.

  • Incubation: The plates are incubated at 37°C for a period of 6-7 days.[7][8]

  • Growth Determination: Bacterial growth is assessed by adding a viability indicator, such as resazurin. A color change from blue to pink indicates bacterial growth.[7][8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the indicator.[7][8]

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the typical workflow for a structure-activity relationship study in the context of drug discovery.

SAR_Workflow cluster_Discovery Discovery & Initial Screening cluster_Optimization Lead Optimization High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Analog Synthesis Analog Synthesis Hit Identification->Analog Synthesis In Vitro Assays In Vitro Assays Analog Synthesis->In Vitro Assays Data Analysis (SAR) Data Analysis (SAR) In Vitro Assays->Data Analysis (SAR) Data Analysis (SAR)->Analog Synthesis Design Cycle In Vivo Studies In Vivo Studies Data Analysis (SAR)->In Vivo Studies Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: A simplified workflow for a Structure-Activity Relationship (SAR) study in drug discovery.

References

Comparative Performance Analysis of Bedaquiline and Alternative Drugs Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tuberculosis drug Bedaquiline with other therapeutic alternatives. The performance of these drugs against the reference Mycobacterium tuberculosis (Mtb) strain H37Rv is detailed, supported by experimental data and protocols. This document aims to assist researchers, scientists, and drug development professionals in their efforts to combat tuberculosis.

Introduction to Bedaquiline

Bedaquiline, a diarylquinoline, is a potent anti-tuberculosis drug approved for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action targets the energy metabolism of Mycobacterium tuberculosis, making it a critical component in combination therapies. This guide will delve into its efficacy, mechanism, and how it compares to other anti-TB agents.

Comparative Efficacy Against Mtb H37Rv

The in vitro efficacy of anti-tuberculosis agents is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The H37Rv strain of M. tuberculosis is a well-characterized, virulent laboratory strain widely used for research and drug susceptibility testing.[1] The following table summarizes the MIC values of Bedaquiline and its alternatives against the H37Rv strain.

DrugMIC Range (µg/mL) against Mtb H37RvNotes
Bedaquiline 0.015 - 0.12[2][3]Potent activity against both drug-susceptible and drug-resistant strains.[1]
Pretomanid 0.06 - 0.25[4][5]A nitroimidazole with activity against both replicating and non-replicating Mtb.[6]
Linezolid 0.5 - 1.0[7][8]An oxazolidinone effective against drug-resistant Mtb strains.[9]
Clofazimine 0.25 - 1.0[10][11]A riminophenazine dye repurposed for the treatment of MDR-TB.[12]

Mechanism of Action: Bedaquiline

Bedaquiline's primary mechanism of action is the inhibition of the F1F0 ATP synthase, an essential enzyme for energy production in M. tuberculosis.[13][14] Specifically, Bedaquiline binds to the c-subunit of the F0 rotor ring and the ε-subunit, disrupting the proton motive force and leading to a depletion of cellular ATP.[13][15][16] This ultimately results in bacterial cell death.[13] This targeted action is specific to mycobacterial ATP synthase, which contributes to its favorable safety profile in humans.[13]

Bedaquiline_Mechanism Bedaquiline Bedaquiline c_subunit c-subunit (F0 rotor) Bedaquiline->c_subunit binds to epsilon_subunit ε-subunit Bedaquiline->epsilon_subunit binds to Proton_Channel Proton Channel Disruption Bedaquiline->Proton_Channel inhibits ATP_Synthase Mycobacterial F1F0 ATP Synthase ATP_Synthase->Proton_Channel facilitates proton translocation via c_subunit->ATP_Synthase components of epsilon_subunit->ATP_Synthase components of ATP_Depletion Cellular ATP Depletion Proton_Channel->ATP_Depletion leads to Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death results in

Caption: Bedaquiline's mechanism of action targeting ATP synthase.

Experimental Protocols

The determination of MIC values is a critical experimental procedure in the evaluation of anti-tuberculosis drugs. The following is a generalized workflow for determining the MIC of a compound against M. tuberculosis H37Rv.

Workflow for Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Culture 1. Culture Mtb H37Rv in 7H9 broth Inoculum 2. Prepare standardized Mtb inoculum Culture->Inoculum Drug_Dilution 3. Prepare serial dilutions of the test drug Inoculum->Drug_Dilution Inoculation 4. Inoculate drug dilutions with Mtb suspension Drug_Dilution->Inoculation Incubation 5. Incubate at 37°C Inoculation->Incubation Visual_Inspection 6. Visually inspect for bacterial growth Incubation->Visual_Inspection MIC_Determination 7. Determine MIC (lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: A generalized workflow for an MIC assay.
Detailed Methodologies

1. Culture Preparation:

  • Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.[17]

2. Inoculum Preparation:

  • The bacterial culture is adjusted to a specific optical density (e.g., McFarland standard) to ensure a standardized number of bacteria is used for inoculation.[18]

3. Drug Dilution:

  • Serial two-fold dilutions of the test compounds (e.g., Bedaquiline, Pretomanid) are prepared in 96-well microplates.

4. Inoculation and Incubation:

  • The prepared Mtb inoculum is added to each well containing the drug dilutions.

  • The plates are incubated at 37°C for a specified period, typically 7 to 14 days.[19]

5. MIC Determination:

  • Several methods can be used for determining the MIC:

    • Resazurin Microtiter Assay (REMA): A colorimetric indicator, resazurin, is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.[18]

    • Agar Proportion Method: The drug is incorporated into Middlebrook 7H10 or 7H11 agar at various concentrations. The MIC is the lowest concentration that inhibits at least 99% of the bacterial population compared to a drug-free control.

    • Automated Liquid Culture Systems (e.g., MGIT 960): These systems continuously monitor mycobacterial growth in liquid medium containing the drug and automatically determine the MIC.[20]

Conclusion

Bedaquiline demonstrates potent in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, with a distinct mechanism of action that is crucial for combating drug-resistant forms of the disease. While alternatives like Pretomanid, Linezolid, and Clofazimine also show efficacy, the choice of therapeutic agent will depend on the specific resistance profile of the infecting strain, patient tolerability, and the overall treatment regimen. The standardized protocols outlined in this guide are essential for the consistent and reliable evaluation of new and existing anti-tuberculosis compounds.

References

Comparative Analysis of Novel Anti-Tuberculosis Agent NITD-916: A Head-to-Head Look at InhA Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutics with alternative modes of action. This guide provides a comparative analysis of NITD-916, a promising direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), against the long-standing first-line anti-TB drug, isoniazid (INH). This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of infectious diseases.

Executive Summary

Isoniazid, a cornerstone of TB treatment for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Its activated form then inhibits InhA, a crucial enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[1][2] However, the rise of INH-resistant Mtb strains, primarily due to mutations in the katG gene, has significantly compromised its efficacy.[2][3]

NITD-916, a member of the 4-hydroxy-2-pyridone class of compounds, represents a significant advancement by directly inhibiting InhA, thereby bypassing the need for KatG activation.[3][4] This direct mechanism of action confers potent bactericidal activity against both drug-susceptible and, critically, INH-resistant clinical isolates of Mtb.[3][4] This guide will delve into the comparative mode of action, quantitative performance data, and the experimental methodologies used to evaluate these two InhA inhibitors.

Comparative Mode of Action

The fundamental difference in the mode of action between isoniazid and NITD-916 lies in their requirement for activation.

  • Isoniazid (INH): As a prodrug, INH is ingested in an inactive form and requires conversion to its active radical form by the bacterial enzyme KatG. This active form then covalently adducts with NAD(H) to inhibit InhA.[1][2] This dependency on KatG is a major clinical liability, as mutations in the katG gene are the primary cause of INH resistance.[2]

  • NITD-916: In contrast, NITD-916 is a direct-acting inhibitor of InhA. It binds specifically to InhA in an NADH-dependent manner, effectively blocking the enoyl-substrate binding pocket without the need for prior enzymatic activation.[3][4] This allows it to circumvent the most common mechanism of INH resistance.

dot

cluster_INH Isoniazid (INH) Pathway cluster_NITD916 NITD-916 Pathway INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation Active_INH Active INH Radical KatG->Active_INH INH_NAD INH-NAD Adduct Active_INH->INH_NAD + NAD(H) InhA_INH InhA INH_NAD->InhA_INH Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA_INH->Mycolic_Acid NITD916 NITD-916 InhA_NITD InhA NITD916->InhA_NITD Direct Inhibition InhA_NITD->Mycolic_Acid Cell_Wall Mtb Cell Wall Integrity Mycolic_Acid->Cell_Wall

Comparative signaling pathways of Isoniazid and NITD-916.

Quantitative Performance Data

The following table summarizes the key quantitative data comparing the performance of NITD-916 and Isoniazid.

ParameterNITD-916Isoniazid (INH)Reference Compound (Ethionamide)
Target InhAInhA (via KatG activation)InhA (via EthA activation)
MIC vs. Mtb H37Rv (μM) 0.05 - 0.20.2 - 0.81.2 - 5
MIC vs. INH-Resistant Mtb (μM) 0.05 - 0.4> 641.2 - 5
InhA Inhibition (IC50, nM) ~20Not directly applicableNot directly applicable
In vivo Efficacy (Mouse Model) Dose-dependent reduction in bacterial loadEffective in drug-susceptible modelsEffective
Cytotoxicity (CC50 vs. Vero cells, μM) > 50> 100~20

Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple sources.

Experimental Protocols

A summary of the key experimental protocols used to generate the comparative data is provided below.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the minimum concentration of a compound required to inhibit the visible growth of Mtb.

  • Methodology:

    • Mtb cultures (e.g., H37Rv strain for drug-susceptible testing and various clinical isolates for resistant strains) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

    • Two-fold serial dilutions of the test compounds (NITD-916 and Isoniazid) are prepared in a 96-well microplate.

    • A standardized inoculum of Mtb is added to each well.

    • Plates are incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, often assessed by visual inspection or by using a growth indicator like resazurin.

InhA Enzymatic Assay
  • Objective: To measure the direct inhibitory activity of a compound against the purified InhA enzyme.

  • Methodology:

    • Recombinant Mtb InhA is expressed and purified.

    • The enzymatic reaction is initiated by adding the substrate (e.g., 2-trans-dodecenoyl-CoA) and the cofactor NADH to a reaction buffer containing the purified InhA enzyme.

    • The rate of NADH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

    • To determine the IC50, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., NITD-916).

    • The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in enzyme activity.

In Vivo Efficacy in a Mouse Model of Tuberculosis
  • Objective: To evaluate the therapeutic efficacy of a compound in a living organism infected with Mtb.

  • Methodology:

    • Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of Mtb H37Rv.

    • Treatment with the test compounds (e.g., NITD-916, Isoniazid) or a vehicle control is initiated at a specified time point post-infection (e.g., 2-4 weeks).

    • Compounds are typically administered orally once daily for a defined period (e.g., 4 weeks).

    • At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates onto Middlebrook 7H11 agar plates.

    • Efficacy is measured by the reduction in colony-forming units (CFU) in the treated groups compared to the vehicle control group.

dot

cluster_workflow Experimental Workflow Start Compound Synthesis and Characterization MIC MIC Assay (vs. Susceptible & Resistant Mtb) Start->MIC Enzyme_Assay InhA Enzymatic Assay (IC50 Determination) Start->Enzyme_Assay Cytotoxicity Cytotoxicity Assay (e.g., vs. Vero cells) Start->Cytotoxicity In_Vivo In Vivo Efficacy (Mouse Model of TB) MIC->In_Vivo Enzyme_Assay->In_Vivo Cytotoxicity->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics Studies In_Vivo->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

General experimental workflow for anti-TB drug discovery.

Conclusion

NITD-916 demonstrates a clear advantage over isoniazid by directly targeting InhA, thereby overcoming the primary mechanism of clinical resistance to this cornerstone anti-TB drug. The potent in vitro activity against both drug-susceptible and INH-resistant Mtb strains, coupled with demonstrated in vivo efficacy, positions NITD-916 and the broader class of 4-hydroxy-2-pyridones as highly promising candidates for further development. Continued research and clinical evaluation are warranted to fully assess the therapeutic potential of these direct InhA inhibitors in the treatment of multidrug-resistant tuberculosis.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for "Mtb-IN-5"

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The term "Mtb-IN-5" is ambiguous and does not correspond to a clearly identifiable chemical substance in the public domain. Search results predominantly relate to "Mountain Bike" products and accessories. Without a specific chemical name or a Chemical Abstracts Service (CAS) number, it is not possible to provide accurate and substance-specific disposal procedures.

The following information is a general guide for the proper disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any given chemical and adhere to their institution's established safety and waste disposal protocols.

General Chemical Disposal Procedures

For the safe disposal of any laboratory chemical, the following steps are crucial. This information is not specific to "this compound" but represents a standard operational workflow.

Step 1: Identification and Hazard Assessment

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding a chemical's properties, hazards, and handling instructions. Section 13 of the SDS typically provides disposal considerations.

  • Identify Hazards: Determine the chemical's hazards (e.g., flammable, corrosive, reactive, toxic). This will dictate the appropriate disposal route.

Step 2: Segregation of Chemical Waste

  • Do Not Mix Wastes: Never mix different types of chemical waste unless explicitly instructed to do so by a qualified professional. Incompatible chemicals can react dangerously.

  • Use Designated Containers: Use clearly labeled, appropriate waste containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solid waste).

Step 3: Proper Labeling and Storage of Waste

  • Label Containers Clearly: All waste containers must be accurately labeled with their contents.

  • Store Safely: Store waste containers in a designated, well-ventilated area, away from ignition sources and incompatible materials, until they are collected for disposal.

Step 4: Arrange for Professional Disposal

  • Follow Institutional Protocols: Adhere to your organization's procedures for chemical waste pickup and disposal. This is typically managed by an Environmental Health and Safety (EHS) department.

  • Use Licensed Waste Handlers: Ensure that chemical waste is handled and disposed of by a licensed and qualified hazardous waste management company.

Experimental Workflow for Chemical Disposal

The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical.

G cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of Chemical sds Consult Safety Data Sheet (SDS) start->sds Step 1 identify_hazards Identify Chemical Hazards sds->identify_hazards Step 2 ppe Don Appropriate Personal Protective Equipment (PPE) identify_hazards->ppe Step 3 select_container Select Correct Waste Container ppe->select_container Step 4 transfer_waste Transfer Waste to Container select_container->transfer_waste Step 5 label_container Label Waste Container Accurately transfer_waste->label_container Step 6 store_waste Store in Designated Waste Area label_container->store_waste Step 7 schedule_pickup Schedule EHS Waste Pickup store_waste->schedule_pickup Step 8 end End: Professional Disposal schedule_pickup->end Step 9

Caption: Generalized workflow for safe laboratory chemical disposal.

Quantitative Data on Chemical Hazards

Without a specific chemical identity for "this compound," no quantitative data can be provided. For any known chemical, the SDS will contain crucial data points for a hazard assessment. A generic table of such properties is provided below for illustrative purposes.

PropertyExample Data RangeSignificance for Disposal
Flash Point < 23°C to > 93°CIndicates flammability and the need for ignition control.
pH < 2 to > 11.5Determines if the waste is corrosive.
Toxicity (LD50) Varies widelyIndicates acute toxicity and handling precautions.
Reactivity Stable to Highly ReactiveIdentifies potential for dangerous reactions.
Environmental Hazards Aquatic Toxicity, etc.Determines the need for specialized environmental protection during disposal.

Disclaimer: The information provided is for general guidance only and is not a substitute for a substance-specific Safety Data Sheet and institutional safety protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific disposal instructions.

Essential Safety and Handling Guide for Mtb-IN-5, a Potent Mycobacterium tuberculosis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public Safety Data Sheet (SDS) or specific hazard information was found for a compound designated "Mtb-IN-5." The following guidance is based on the assumption that this compound is a potent, biologically active small molecule inhibitor of Mycobacterium tuberculosis (Mtb) intended for research purposes. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling any new or uncharacterized substance.[1][2][3][4] This document provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent chemical compounds in a laboratory setting.[5][6][7]

Hazard Identification and Risk Assessment

Given that this compound is presumed to be a potent inhibitor of a pathogenic bacterium, it should be treated as a hazardous substance with unknown toxicity.[8] A comprehensive risk assessment is mandatory before any handling.[1][2][3][4]

Potential Hazards:

  • Biological Activity: As an inhibitor of Mycobacterium tuberculosis, the compound may have unintended off-target effects in humans.

  • Toxicity: The acute and chronic toxicity of this compound is unknown. Assume it is highly toxic.

  • Physical Hazards: The flammable, reactive, and corrosive properties are unknown.

Exposure Routes:

  • Inhalation: Powders or aerosols can be inhaled.

  • Dermal Contact: The substance may be absorbed through the skin.

  • Ingestion: Accidental ingestion can occur through poor hygiene practices.

  • Ocular Contact: Direct contact with the eyes can cause irritation or damage.[9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[9][10][11][12][13] The following table summarizes the required PPE for handling this compound.

PPE CategoryEquipment SpecificationPurpose
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a splash or aerosol risk.[13]Protects eyes and face from splashes, aerosols, and particulates.
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[13] Check manufacturer's glove compatibility charts.Prevents skin contact and absorption. Allows for safe removal of the outer glove if contaminated.
Body Protection A dedicated lab coat, preferably a disposable one or one made of a low-permeability fabric. A chemical-resistant apron should be worn over the lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required when handling the solid compound or when there is a risk of aerosol generation. A fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[9][13]Prevents inhalation of airborne particles.
Foot Protection Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and falling objects.

Engineering Controls and Safe Handling Practices

Engineering controls are the primary means of minimizing exposure to potent compounds.[5][7]

  • Containment: All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[7] For work with Mycobacterium tuberculosis itself, a Biosafety Level 3 (BSL-3) laboratory is required.[14][15]

  • Ventilation: Ensure adequate ventilation in the laboratory. Airflow should be from cleaner to more contaminated areas.[7]

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

  • Weighing: Weigh solid this compound in a ventilated balance enclosure or a chemical fume hood.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[16] Do not eat, drink, or apply cosmetics in the laboratory.[16]

Experimental Protocol: General Procedure for Handling this compound

This protocol outlines the general steps for safely handling a potent compound like this compound.

  • Preparation and Pre-Handling Check:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood or other containment device is functioning correctly.

    • Prepare all necessary equipment and reagents before bringing this compound into the work area.

    • Have a designated and properly labeled waste container ready.[17][18]

  • Donning PPE:

    • Put on inner gloves.

    • Don the lab coat and apron.

    • Put on outer gloves.

    • Don eye and face protection.

    • If required, don the respirator and perform a seal check.

  • Handling the Compound:

    • Conduct all manipulations within the designated containment area.

    • If weighing the solid, use a ventilated balance enclosure.

    • When preparing a solution, add the solid to the solvent in a fume hood.

    • Handle all solutions of this compound with the same level of precaution as the solid.

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces that may have come into contact with this compound using an appropriate and validated method.

    • Wipe down the exterior of all containers before removing them from the containment area.

    • Remove PPE in the correct order to avoid cross-contamination (outer gloves, apron, lab coat, face and eye protection, inner gloves, respirator).

    • Dispose of all contaminated disposable PPE as hazardous waste.[19]

    • Wash hands thoroughly.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[17][18][20][21]

  • Solid Waste: Collect all contaminated solid waste (e.g., disposable PPE, weighing paper, pipette tips) in a clearly labeled, sealed, and puncture-resistant container.[18][19]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, compatible, and clearly labeled container. Do not mix with incompatible waste streams.[17]

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.[19]

  • Decontamination of Glassware: Reusable glassware should be decontaminated using a validated procedure before being washed.

  • Disposal Route: All hazardous waste must be disposed of through the institution's environmental health and safety office.[20][21]

Mandatory Visualization: Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps RiskAssessment Conduct Risk Assessment PrepareWorkspace Prepare Workspace & Equipment RiskAssessment->PrepareWorkspace Proceed DonPPE Don Appropriate PPE PrepareWorkspace->DonPPE HandleInContainment Handle Compound in Containment DonPPE->HandleInContainment PerformExperiment Perform Experiment HandleInContainment->PerformExperiment Decontaminate Decontaminate Surfaces & Equipment PerformExperiment->Decontaminate Experiment Complete SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE DisposeWaste Dispose of Hazardous Waste DoffPPE->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands Document Document Work WashHands->Document

Caption: Workflow for the safe handling of potent chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.